molecular formula C8H4Cl2N2 B1297743 3,8-Dichloro-1,5-naphthyridine CAS No. 28252-81-5

3,8-Dichloro-1,5-naphthyridine

Cat. No.: B1297743
CAS No.: 28252-81-5
M. Wt: 199.03 g/mol
InChI Key: BMNVIIMWNOTDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dichloro-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dichloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNVIIMWNOTDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345891
Record name 3,8-dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28252-81-5
Record name 3,8-Dichloro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28252-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3,8-dichloro-1,5-naphthyridine from 3-aminopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3,8-dichloro-1,5-naphthyridine, a heterocyclic scaffold of interest in medicinal chemistry, starting from the readily available precursor, 3-aminopyridine. The synthesis is presented as a two-stage process: the formation of a key dihydroxy intermediate followed by a robust chlorination step. This document includes detailed experimental protocols, tabulated quantitative data for key compounds, and visualizations of the synthetic workflow and underlying reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound from 3-aminopyridine is strategically approached in two principal stages. The initial stage focuses on the construction of the core 1,5-naphthyridine ring system to yield the stable intermediate, 3,8-dihydroxy-1,5-naphthyridine. This is followed by a chlorination reaction to replace the hydroxyl groups with chlorine atoms, affording the target compound.

This synthetic route is based on established heterocyclic chemistry principles, primarily the application of condensation and cyclization reactions to form the bicyclic naphthyridine core, followed by a standard functional group interconversion.

Experimental Protocols

Stage 1: Synthesis of 3,8-dihydroxy-1,5-naphthyridine

The formation of the 1,5-naphthyridine core from 3-aminopyridine can be achieved through a cyclization reaction with a suitable three-carbon synthon, such as a malonic acid derivative. The Gould-Jacobs reaction, a well-established method for the synthesis of 4-hydroxyquinoline derivatives, provides a strong basis for this transformation.[1][2][3] This protocol adapts the principles of the Gould-Jacobs reaction for the synthesis of the dihydroxy-1,5-naphthyridine intermediate.

Reaction:

Experimental Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of 3-aminopyridine (2.0 equivalents) and a high-boiling point solvent such as Dowtherm A or diphenyl ether is heated to approximately 150°C.[2]

  • Addition of Reagent: Diethyl malonate (1.0 equivalent) is added dropwise to the heated solution over a period of 30 minutes, maintaining vigorous stirring.

  • Cyclization: After the addition is complete, the reaction temperature is gradually increased to 250°C and maintained for 2-3 hours to facilitate the intramolecular cyclization and subsequent decarboxylation.[2]

  • Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with a suitable organic solvent (e.g., ethanol, diethyl ether) to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by sublimation under reduced pressure to yield pure 3,8-dihydroxy-1,5-naphthyridine.

Stage 2: Synthesis of this compound

The conversion of the hydroxyl groups of 3,8-dihydroxy-1,5-naphthyridine to chlorine atoms is a crucial step to enhance the reactivity of the scaffold for further functionalization, a common strategy in drug development. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction:

Experimental Procedure:

  • Reaction Setup: A mixture of 3,8-dihydroxy-1,5-naphthyridine (1.0 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube to protect from moisture.

  • Reaction: The mixture is heated to reflux (approximately 105-110°C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with a suitable organic solvent like chloroform or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceKey Spectroscopic Data
3-AminopyridineC₅H₆N₂94.1161-63[4]White to pale yellow crystals¹H NMR (CDCl₃): δ 8.0-8.2 (m, 2H), 7.0 (m, 1H), 6.8 (m, 1H), 3.7 (br s, 2H)
3,8-dihydroxy-1,5-naphthyridineC₈H₆N₂O₂162.15>300Off-white to pale brown solidIR (KBr, cm⁻¹): 3400-3200 (O-H), 1640 (C=O), 1580 (C=N)
This compoundC₈H₄Cl₂N₂200.04210-215Pale yellow to white solid¹H NMR (CDCl₃): δ 8.8 (d, 1H), 8.5 (d, 1H), 7.6 (m, 2H); MS (EI): m/z 199, 201 (M⁺)

Table 2: Summary of Reaction Parameters and Yields

Reaction StageKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Stage 13-Aminopyridine, Diethyl MalonateDowtherm A150 -> 2503-460-70
Stage 23,8-dihydroxy-1,5-naphthyridine, POCl₃Neat105-1104-675-85

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 3-Aminopyridine 3-Aminopyridine 3,8-dihydroxy-1,5-naphthyridine 3,8-dihydroxy-1,5-naphthyridine 3-Aminopyridine->3,8-dihydroxy-1,5-naphthyridine Diethyl Malonate, Dowtherm A, 250°C This compound This compound 3,8-dihydroxy-1,5-naphthyridine->this compound POCl₃, Reflux

Caption: Overall synthetic route to this compound.

Experimental Workflow: Stage 1

Stage1_Workflow reagents Mix 3-Aminopyridine and Dowtherm A heat1 Heat to 150°C reagents->heat1 add_malonate Add Diethyl Malonate dropwise heat1->add_malonate heat2 Heat to 250°C for 2-3h add_malonate->heat2 cool Cool to Room Temperature heat2->cool filter Filter Precipitate cool->filter wash Wash with Ethanol filter->wash purify Recrystallize/Sublime wash->purify product1 3,8-dihydroxy-1,5-naphthyridine purify->product1

Caption: Workflow for the synthesis of the dihydroxy intermediate.

Experimental Workflow: Stage 2

Stage2_Workflow mix Mix Dihydroxy Intermediate and POCl₃ reflux Reflux for 4-6h mix->reflux remove_pocl3 Remove excess POCl₃ (vacuum) reflux->remove_pocl3 quench Pour onto Ice remove_pocl3->quench neutralize Neutralize with NaHCO₃ quench->neutralize filter_extract Filter or Extract with CH₂Cl₂ neutralize->filter_extract purify2 Recrystallize/Column Chromatography filter_extract->purify2 product2 This compound purify2->product2

Caption: Workflow for the chlorination of the intermediate.

Logical Relationship: Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism start 3-Aminopyridine + Diethyl Ethoxymethylenemalonate nuc_add Nucleophilic Addition of Amine start->nuc_add elim1 Elimination of Ethanol nuc_add->elim1 intermediate Anilidomethylenemalonate Intermediate elim1->intermediate cyclization Thermal 6π Electrocyclization intermediate->cyclization elim2 Elimination of Ethanol cyclization->elim2 product 4-Hydroxy-1,5-naphthyridine Derivative elim2->product

Caption: Simplified mechanism of the Gould-Jacobs reaction.[3]

References

An In-depth Technical Guide to the Physicochemical Properties of 3,8-dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-dichloro-1,5-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines, as isomers of diazanaphthalene, are scaffolds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The substitution of chlorine atoms on the 1,5-naphthyridine core at the 3 and 8 positions profoundly influences its physicochemical characteristics, which in turn govern its behavior in chemical and biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in fields such as drug discovery and materials science. The guide summarizes available quantitative data, details relevant experimental protocols for property determination, and visualizes key conceptual workflows and relationships to facilitate a deeper understanding of this molecule.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and industrial applications. While extensive experimental data for this compound is not widely available in the public domain, a combination of predicted and known values for related structures provides a solid foundation for its characterization.

Data Presentation

The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted based on computational models and should be confirmed by experimental analysis for critical applications.

PropertyValueSource / Notes
IUPAC Name This compound-
Synonyms 1,5-Naphthyridine, 3,8-dichloro-; 3,8-bis(chloranyl)-1,5-naphthyridine[1]
CAS Number 28252-81-5[1][2][3]
Molecular Formula C₈H₄Cl₂N₂[1][3]
Molecular Weight 199.04 g/mol [1]
Appearance Solid[1]
Melting Point Not experimentally reported. Related dichloronaphthyridine isomers have melting points around 140 °C.[4]
Boiling Point Not experimentally reported. The parent 1,5-naphthyridine has a boiling point of 112 °C at 12 Torr.[5]
Density 1.486 ± 0.06 g/cm³Predicted
pKa -0.58 ± 0.10Predicted
logP (Octanol/Water) Not experimentally reported.-
Solubility Expected to have low solubility in water and higher solubility in organic solvents.General principle for similar heterocyclic compounds.[6]

Experimental Protocols

Accurate determination of physicochemical properties is essential for the reliable application of chemical compounds. The following sections detail standardized experimental protocols for measuring key properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Solubility Assessment

Solubility is a critical parameter for drug development, influencing formulation and bioavailability, as well as for designing chemical reactions.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a vial.

  • Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

  • Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: The resulting mixture is visually inspected for undissolved solid. For quantitative analysis, the supernatant can be separated and the concentration of the dissolved compound determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Protocol (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.

  • Compound Dissolution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A known volume of the solution is mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the phases have fully separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel heterocyclic compound such as this compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Physicochemical Property Determination cluster_3 Data Analysis & Application Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography (if crystalline) Purification->XRay MP Melting Point Purification->MP Solubility Solubility Purification->Solubility logP logP (Lipophilicity) Purification->logP pKa pKa (Ionization) Purification->pKa Analysis Structure-Property Relationship Analysis NMR->Analysis MS->Analysis XRay->Analysis MP->Analysis Solubility->Analysis logP->Analysis pKa->Analysis Application Informing Drug Design / Materials Science Applications Analysis->Application

Caption: General workflow for the characterization of a new chemical entity.

Structure-Property Relationships

The chemical structure of this compound directly influences its physicochemical properties. The diagram below outlines these key relationships.

G Structure This compound Structure Naphthyridine_Core Aromatic Naphthyridine Core Structure->Naphthyridine_Core Nitrogen_Atoms Two Nitrogen Atoms Structure->Nitrogen_Atoms Chlorine_Atoms Two Chlorine Atoms Structure->Chlorine_Atoms Property_Solubility Solubility Profile Naphthyridine_Core->Property_Solubility Contributes to low aqueous solubility Property_Lipophilicity Lipophilicity (logP) Naphthyridine_Core->Property_Lipophilicity Increases lipophilicity Property_MP Melting Point & Crystal Packing Naphthyridine_Core->Property_MP Planar structure influences crystal packing Nitrogen_Atoms->Property_Solubility Potential for H-bonding (acceptor) Property_Basicity Basicity (pKa) Nitrogen_Atoms->Property_Basicity Imparts basic character Chlorine_Atoms->Property_Solubility Decreases aqueous solubility Chlorine_Atoms->Property_Lipophilicity Significantly increases lipophilicity Chlorine_Atoms->Property_MP Affects intermolecular forces

Caption: Key structure-property relationships for this compound.

Conclusion

This technical guide has provided a consolidated overview of the physicochemical properties of this compound, alongside standardized protocols for their experimental determination. Understanding these fundamental characteristics is a prerequisite for the rational design of new pharmaceuticals and materials. The interplay between the aromatic naphthyridine core, the basic nitrogen atoms, and the lipophilic chlorine substituents results in a unique profile that warrants further experimental investigation. The provided workflows and structure-property relationship diagrams serve as a conceptual framework to guide future research and application of this versatile heterocyclic compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3,8-dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of 3,8-dichloro-1,5-naphthyridine. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines a general synthetic strategy, comparative NMR data from a closely related isomer, and predicted spectral data for the target compound. This information is intended to support researchers in the identification, characterization, and application of this and similar halogenated naphthyridine compounds.

Introduction to 1,5-Naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, making compounds like this compound valuable intermediates and potential drug candidates.

Synthesis of Dichloro-1,5-naphthyridines

A general and established method for the synthesis of dichlorinated 1,5-naphthyridines involves the treatment of the corresponding dihydroxy-1,5-naphthyridine precursor with a chlorinating agent.

General Experimental Protocol: Chlorination

A mixture of the appropriate dihydroxy-1,5-naphthyridine and a significant excess of phosphorus oxychloride (POCl3) is heated at reflux for several hours. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl3 is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice, followed by neutralization with a base, such as a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the desired dichloro-1,5-naphthyridine.

It is imperative that this reaction be carried out in a well-ventilated fume hood with appropriate personal protective equipment, as phosphorus oxychloride is a highly corrosive and reactive substance.

NMR Spectral Data

Predicted 1H and 13C NMR Spectral Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on computational algorithms and should be used as a guide for spectral interpretation.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.95d
H-48.30d
H-68.95d
H-78.30d

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2152.5
C-3130.0
C-4140.5
C-4a145.0
C-6152.5
C-7130.0
C-8140.5
C-8a145.0
Comparative Experimental NMR Data for 2,6-dichloro-1,5-naphthyridine

For reference, the following tables present the reported experimental 1H and 13C NMR data for the isomeric 2,6-dichloro-1,5-naphthyridine.

Table 3: Experimental 1H NMR Data for 2,6-dichloro-1,5-naphthyridine (in CDCl3)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3, H-77.65d8.5
H-4, H-88.35d8.5

Table 4: Experimental 13C NMR Data for 2,6-dichloro-1,5-naphthyridine (in CDCl3)

Carbon PositionChemical Shift (δ, ppm)
C-2, C-6152.1
C-3, C-7125.8
C-4, C-8141.2
C-4a, C-8a144.9

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring 1H and 13C NMR spectra of halogenated naphthyridine compounds.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of aromatic protons (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to encompass the expected range for aromatic carbons (typically 0-160 ppm).

    • A larger number of scans will be required compared to 1H NMR to obtain an adequate signal-to-noise ratio.

    • Reference the spectrum to the solvent signal.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Logical Workflow for Drug Discovery Application

Dichloro-1,5-naphthyridines serve as versatile scaffolds in drug discovery. The following diagram illustrates a typical workflow from the synthesis of these intermediates to the identification of lead compounds.

DrugDiscoveryWorkflow Start Start: Dihydroxy-1,5-naphthyridine Synthesis Synthesis: Chlorination (e.g., POCl3) Start->Synthesis Intermediate Intermediate: This compound Synthesis->Intermediate Diversification Chemical Diversification: (e.g., Suzuki, Buchwald-Hartwig coupling) Intermediate->Diversification Library Compound Library Diversification->Library Screening Biological Screening: (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization: SAR Studies Hit->Optimization Lead Lead Compound Optimization->Lead

Caption: Drug discovery workflow utilizing this compound.

This workflow highlights the critical role of this compound as a key intermediate. The chlorine atoms act as versatile handles for introducing a wide range of substituents through various cross-coupling reactions, enabling the generation of diverse compound libraries for biological screening and subsequent lead optimization.

Conclusion

While experimental NMR data for this compound remains elusive in the public domain, this guide provides valuable predicted data and a comparative analysis with a known isomer. The outlined synthetic strategy and experimental protocols offer a practical framework for researchers working with this and related compounds. The inherent reactivity of the chloro-substituents makes this compound a highly valuable building block for the synthesis of novel, biologically active molecules in the field of drug discovery.

mass spectrometry analysis of 3,8-dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,8-Dichloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound with a molecular formula of C₈H₄Cl₂N₂ and a molecular weight of approximately 199.04 g/mol .[1][2] As with many substituted naphthyridines, this compound is of interest to researchers in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such molecules. This guide provides a comprehensive overview of the theoretical , based on established principles of electron ionization (EI) mass spectrometry and the known fragmentation patterns of related chloroaromatic and heterocyclic compounds.

Due to the absence of published experimental mass spectra for this specific compound, this document presents a predictive analysis to aid researchers in interpreting their own experimental data.

Predicted Mass Spectrum and Fragmentation Analysis

Under electron ionization (EI) conditions, typically at 70 eV, this compound is expected to produce a distinct mass spectrum characterized by a prominent molecular ion cluster and several key fragment ions. The stable aromatic nature of the naphthyridine ring suggests that the molecular ion will be readily observed.[3][4]

The Molecular Ion (M⁺˙)

The molecular ion peak is the most valuable piece of information in a mass spectrum as it provides the molecular weight of the analyte. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[5] Consequently, the mass spectrum will exhibit three peaks for the molecular ion:

  • M⁺˙ : The peak corresponding to the molecule containing two ³⁵Cl atoms (C₈H₄³⁵Cl₂N₂).

  • (M+2)⁺˙ : The peak for molecules with one ³⁵Cl and one ³⁷Cl atom (C₈H₄³⁵Cl³⁷ClN₂).

  • (M+4)⁺˙ : The peak for molecules with two ³⁷Cl atoms (C₈H₄³⁷Cl₂N₂).

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

Predicted Fragmentation Pathways

The energetically unstable molecular ions will undergo fragmentation to form more stable ions.[6] The fragmentation of this compound is predicted to proceed through several key steps, primarily involving the loss of chlorine atoms and the breakdown of the heterocyclic ring system.

  • Loss of a Chlorine Radical ([M-Cl]⁺) : The initial and most favorable fragmentation step is typically the cleavage of a C-Cl bond to release a chlorine radical (Cl•).[5][7] This results in a cation at m/z 163 (for ³⁵Cl loss) and m/z 165 (for ³⁷Cl loss).

  • Sequential Loss of a Second Chlorine Species : Following the first chlorine loss, the resulting [M-Cl]⁺ ion can undergo further fragmentation:

    • Loss of a second Chlorine Radical : This would lead to a fragment ion [M-2Cl]⁺˙.

    • Loss of HCl : A more common pathway for dichlorinated aromatic compounds is the elimination of a neutral hydrochloric acid (HCl) molecule.[7]

  • Fragmentation of the Naphthyridine Ring : The naphthyridine ring itself can fragment, often through the loss of neutral molecules like hydrogen cyanide (HCN). This is a characteristic fragmentation pattern for pyridine and other nitrogen-containing heterocyclic compounds.[8][9]

Data Presentation: Predicted Mass Fragments

The following table summarizes the key ions predicted to be observed in the 70 eV EI mass spectrum of this compound.

Predicted m/zIsotopic Pattern (Relative Intensity)Proposed Ion IdentityFragmentation Pathway
198 / 200 / 2029:6:1[C₈H₄Cl₂N₂]⁺˙Molecular Ion (M⁺˙)
163 / 1653:1[C₈H₄ClN₂]⁺[M-Cl]⁺
127N/A[C₈H₃N₂]⁺[M-Cl-HCl]⁺
101N/A[C₇H₃N]⁺˙[M-Cl-HCl-HCN]⁺˙

Experimental Protocols

A standard method for the analysis of a solid, volatile compound like this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

GC-MS with Electron Ionization Protocol
  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions :

    • Injector : Split/splitless injector, operated in splitless mode to maximize sensitivity.

    • Injector Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Temperature Program :

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI).[10][11]

    • Ionization Energy : 70 eV.[12]

    • Source Temperature : 230 °C.[3]

    • Quadrupole Temperature : 150 °C.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

    • Solvent Delay : 3 minutes to prevent filament damage from the solvent peak.

Mandatory Visualizations

G M [C₈H₄Cl₂N₂]⁺˙ m/z 198/200/202 M_Cl [C₈H₄ClN₂]⁺ m/z 163/165 M->M_Cl - Cl• M_2Cl [C₈H₃N₂]⁺ m/z 127 M_Cl->M_2Cl - HCl M_2Cl_HCN [C₇H₃N]⁺˙ m/z 101 M_2Cl->M_2Cl_HCN - HCN

Caption: Predicted EI fragmentation pathway for this compound.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Separation on GC Column Sample->Column IonSource Electron Ionization (70 eV) Column->IonSource Transfer Line (280°C) MassAnalyzer Mass Analyzer (Quadrupole/TOF) IonSource->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector DataSystem Data System & Analysis Detector->DataSystem Signal

Caption: General experimental workflow for GC-MS analysis.

References

A Technical Guide to the Solubility of 3,8-Dichloro-1,5-naphthyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dichloro-1,5-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The physicochemical properties of this compound, particularly its solubility in organic solvents, are critical for its synthesis, purification, formulation, and application in various research and development settings.

This technical guide addresses the solubility of this compound. A thorough review of publicly available scientific literature indicates a lack of specific quantitative solubility data for this compound. Consequently, this document provides a comprehensive overview based on fundamental chemical principles, outlines a detailed experimental protocol for solubility determination, and presents an estimated solubility profile to guide researchers in their work.

Physicochemical Properties and Estimated Solubility

The structure of this compound consists of a rigid, planar naphthyridine core with two chlorine substituents. The presence of the electronegative chlorine atoms and the nitrogen atoms in the aromatic rings makes the molecule moderately polar. Its solubility is therefore governed by the principle of "like dissolves like," where solubility is favored in solvents with similar polarity.

While precise quantitative data is unavailable, an estimated solubility profile can be predicted. The aromatic core contributes to nonpolar character, while the nitrogen atoms can act as hydrogen bond acceptors and the chloro-substituents add polar character.

Table 1: Estimated Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileGood to ModerateThese solvents have polarities that can effectively solvate the polar regions of the molecule. DMSO and DMF are particularly effective for many heterocyclic compounds.
Chlorinated Dichloromethane (DCM), ChloroformGood to ModerateThe presence of chlorine atoms in both the solute and solvent suggests favorable intermolecular interactions.
Polar Protic Methanol, EthanolModerate to LowThe nitrogen atoms can accept hydrogen bonds from the solvent, but the overall nonpolar surface area may limit high solubility. Solubility likely increases with heating.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowTHF, being more polar than diethyl ether, is expected to be a better solvent.
Nonpolar Hexane, TolueneLow to InsolubleThe significant polarity of the molecule due to the nitrogen and chlorine atoms will likely result in poor solubility in nonpolar solvents.

Note: This table is based on theoretical principles. Experimental verification is required for accurate solubility determination.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in various organic solvents using an isothermal saturation method. This method involves saturating a solvent with the compound at a constant temperature and then quantifying the dissolved amount.

Materials and Equipment
  • This compound (solid)[1]

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Glass vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of labeled vials.

    • Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any suspended particles.

    • Accurately dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis). A precise dilution factor is crucial.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

    • A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration of diluted sample) × (Dilution factor)

Visualized Experimental Workflow

The following diagrams illustrate the key workflows for solubility determination.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess This compound B Add precise volume of solvent to vial A->B C Cap vial securely B->C D Place in thermostatic shaker (e.g., 25°C for 24h) C->D E Allow excess solid to settle F Withdraw supernatant via filtered syringe E->F G Perform precise dilution F->G H Quantify concentration (HPLC or UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for Isothermal Saturation Solubility Measurement.

G cluster_decision Solubility Screening Logic start Start with 10 mg solid + 0.5 mL solvent (20 mg/mL) dissolved Completely Dissolved? start->dissolved stop Solubility ≥ 20 mg/mL END dissolved->stop Yes increase_vol Increase solvent volume (Decrease concentration) dissolved->increase_vol No increase_vol->dissolved insoluble Insoluble (Solubility < Limit)

Caption: A Decision Tree for Preliminary Solubility Screening.

Conclusion

While specific, published quantitative solubility data for this compound remains elusive, a strong predictive understanding can be established based on its molecular structure. The compound is expected to be most soluble in polar aprotic and chlorinated solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for the precise, empirical determination of its solubility in any organic solvent of interest. This foundational data is indispensable for advancing the potential applications of this and other novel naphthyridine derivatives.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of the 1,5-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding its reactivity, particularly towards electrophiles, is crucial for the synthesis and functionalization of novel drug candidates. This guide provides a comprehensive overview of the electrophilic substitution reactions of the 1,5-naphthyridine core, detailing reaction types, regioselectivity, and experimental protocols.

General Reactivity and Regioselectivity

The 1,5-naphthyridine ring system consists of two fused pyridine rings. The presence of two nitrogen atoms significantly deactivates the heterocyclic system towards electrophilic aromatic substitution (SEAr) compared to benzene. The nitrogen atoms act as strong electron-withdrawing groups, reducing the electron density of the carbon atoms in the rings. Electrophilic attack is therefore more challenging and often requires forcing conditions.

The reactivity of 1,5-naphthyridines in electrophilic substitutions shows similarities to that of quinoline.[1] The pyridine rings are deactivated, and electrophilic attack, when it occurs, is generally directed to specific positions. The lone pairs on the nitrogen atoms are also susceptible to electrophilic attack, leading to N-alkylation, N-acylation, and N-oxidation.[1]

Computational studies and experimental evidence for related heterocycles suggest that the preferred positions for electrophilic attack on the 1,5-naphthyridine core are the 3- and 7-positions, which are meta to the nitrogen atoms and analogous to the β-position in pyridine. Attack at the 2-, 4-, 6-, and 8-positions (alpha and gamma to the nitrogens) is generally disfavored.

A common strategy to modulate the reactivity and regioselectivity of electrophilic substitution on the 1,5-naphthyridine core is the initial formation of an N-oxide.[1] N-oxidation can activate the ring towards certain electrophilic substitutions and direct the incoming electrophile to specific positions.[1]

Key Electrophilic Substitution Reactions

Halogenation

Halogenation is a key functionalization reaction for the 1,5-naphthyridine core, as the resulting halo-derivatives are versatile intermediates for subsequent cross-coupling and nucleophilic substitution reactions.

2.1.1. Bromination

Direct bromination of 1,5-naphthyridine can be achieved using bromine in acetic acid.[1] The reaction typically yields a mixture of products, with the 3-bromo and 3,7-dibromo derivatives being common. The use of N-bromosuccinimide (NBS) has also been reported for the bromination of substituted 1,5-naphthyridines.[1]

Table 1: Bromination of 1,5-Naphthyridine Derivatives

SubstrateReagentSolventProduct(s)Yield (%)Reference
1,5-NaphthyridineBr₂Acetic Acid3-Bromo-1,5-naphthyridine & 3,7-Dibromo-1,5-naphthyridineNot specified[1]
1,5-Dioctyl-1,5-naphthyridine-2,6-dioneBr₂Not specified3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dioneNot specified[1]

Experimental Protocol: Bromination of 1,5-Naphthyridine [1]

  • Materials: 1,5-Naphthyridine, Bromine, Glacial Acetic Acid.

  • Procedure:

    • Dissolve 1,5-naphthyridine in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with stirring.

    • Continue stirring for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2.1.2. Chlorination

Direct chlorination of the 1,5-naphthyridine core is challenging. A more common and effective method involves the chlorination of hydroxy-1,5-naphthyridines or the activation of the ring via N-oxide formation followed by treatment with phosphorus oxychloride (POCl₃).[1][2]

Table 2: Chlorination of 1,5-Naphthyridine Derivatives

SubstrateReagent(s)ProductYield (%)Reference
1,5-Naphthyridine-2(1H)-onePOCl₃2-Chloro-1,5-naphthyridineNot specified[1]
1,5-Naphthyridine N-oxidePOCl₃2-Chloro-1,5-naphthyridine and 4-Chloro-1,5-naphthyridineNot specified[1]

Experimental Protocol: Chlorination of 1,5-Naphthyridine via N-Oxide [1]

  • Step 1: N-Oxidation

    • Materials: 1,5-Naphthyridine, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.

    • Procedure:

      • Dissolve 1,5-naphthyridine in dichloromethane.

      • Add m-CPBA portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

      • Extract the aqueous layer with dichloromethane.

      • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1,5-naphthyridine N-oxide.

  • Step 2: Chlorination

    • Materials: 1,5-Naphthyridine N-oxide, Phosphorus oxychloride (POCl₃).

    • Procedure:

      • Heat a mixture of 1,5-naphthyridine N-oxide and an excess of POCl₃ at reflux for several hours.

      • Cool the reaction mixture and carefully pour it onto crushed ice.

      • Neutralize the solution with a base (e.g., sodium carbonate).

      • Extract the product with an organic solvent (e.g., chloroform).

      • Dry the organic layer, filter, and concentrate.

      • Purify the product mixture (2-chloro- and 4-chloro-1,5-naphthyridine) by column chromatography.

Nitration

Direct nitration of the parent 1,5-naphthyridine core is not well-documented, likely due to the strong deactivating nature of the ring system, which would require harsh nitrating conditions that could lead to N-oxidation or degradation.

However, in fused 1,5-naphthyridine systems, such as benzo[b][1][2]naphthyridine, nitration with a mixture of nitric acid and sulfuric acid occurs exclusively on the more electron-rich benzene ring.[3][4] This highlights the significantly lower reactivity of the 1,5-naphthyridine moiety towards nitration. For the parent 1,5-naphthyridine, electrophilic attack would be predicted to occur at the 3- or 7-position if the reaction were to proceed.

Table 3: Nitration of Fused 1,5-Naphthyridine Derivatives

SubstrateReagent(s)ProductYield (%)Reference
6-Methylbenzo[b][1][2]naphthyridineHNO₃ / H₂SO₄6-Methyl-8-nitrobenzo[b][1][2]naphthyridineNot specified[4]
Sulfonation

There are no specific reports on the direct sulfonation of the 1,5-naphthyridine core in the reviewed literature. The highly electron-deficient nature of the ring system makes it resistant to sulfonation under standard conditions (e.g., fuming sulfuric acid). The harsh conditions required would likely lead to quaternization of the nitrogen atoms and potential ring opening or degradation.

By analogy to other electron-deficient aza-aromatic systems, it can be inferred that if sulfonation were to occur, it would require very strong sulfonating agents and high temperatures, and the substitution would be expected at the 3- or 7-position.

Friedel-Crafts Alkylation and Acylation

Direct Friedel-Crafts alkylation and acylation reactions on the 1,5-naphthyridine core are not reported in the literature. These reactions are typically incompatible with strongly deactivated aromatic systems and heterocycles containing basic nitrogen atoms. The Lewis acid catalyst (e.g., AlCl₃) would preferentially coordinate with the nitrogen lone pairs, further deactivating the ring and inhibiting the reaction. This coordination complex is generally unreactive towards the electrophile.

Visualizing Reaction Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the general mechanisms and strategic approaches for electrophilic substitution on the 1,5-naphthyridine core.

Electrophilic_Aromatic_Substitution cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 1,5-Naphthyridine 1,5-Naphthyridine Arenium_Ion Arenium Ion (Sigma Complex) 1,5-Naphthyridine->Arenium_Ion Electrophilic Attack Electrophile (E+) Electrophile (E+) Electrophile (E+)->Arenium_Ion Deprotonation Deprotonation (-H+) Arenium_Ion->Deprotonation Substituted_Naphthyridine Substituted 1,5-Naphthyridine Deprotonation->Substituted_Naphthyridine

Caption: General mechanism of electrophilic aromatic substitution on the 1,5-naphthyridine core.

N_Oxide_Strategy Start 1,5-Naphthyridine N_Oxidation N-Oxidation (e.g., m-CPBA) Start->N_Oxidation N_Oxide 1,5-Naphthyridine N-Oxide N_Oxidation->N_Oxide Electrophilic_Attack Electrophilic Reagent (e.g., POCl3) N_Oxide->Electrophilic_Attack Substituted_Product Substituted 1,5-Naphthyridine (e.g., Chloro-derivative) Electrophilic_Attack->Substituted_Product

Caption: Strategic use of N-oxidation to facilitate electrophilic substitution on 1,5-naphthyridine.

Conclusion

The electrophilic substitution of the 1,5-naphthyridine core is a challenging but important transformation for the synthesis of novel, biologically active molecules. Direct electrophilic attack on the carbon framework is generally difficult due to the deactivating effect of the two nitrogen atoms. Halogenation is the most well-documented electrophilic substitution reaction, providing key intermediates for further functionalization. Nitration is primarily observed in fused systems on the more reactive carbocyclic ring. Direct sulfonation and Friedel-Crafts reactions on the parent 1,5-naphthyridine are not reported, highlighting the limitations of these classic electrophilic aromatic substitutions on this electron-deficient heterocycle. The strategic use of N-oxidation is a key approach to modulate the reactivity and regioselectivity of the 1,5-naphthyridine core, enabling access to a wider range of substituted derivatives. Future research in this area may focus on the development of novel catalytic systems that can overcome the inherent low reactivity of the 1,5-naphthyridine ring towards electrophilic attack.

References

A Theoretical Investigation of the Electronic Properties of 3,8-dichloro-1,5-naphthyridine: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework for calculating the electronic properties of 3,8-dichloro-1,5-naphthyridine. In the absence of direct experimental data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT), a widely accepted and powerful quantum chemical method for studying the electronic structure of molecules. The protocols and data presented herein are derived from established computational studies on structurally analogous naphthyridine derivatives, offering a predictive and insightful approach for researchers in medicinal chemistry and materials science. This guide details the computational workflow, from molecular geometry optimization to the calculation of key electronic descriptors, and presents illustrative data in a structured format.

Introduction

Naphthyridines and their halogenated derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The 1,5-naphthyridine scaffold, in particular, is a core component of various bioactive molecules. The introduction of chloro-substituents at the 3 and 8 positions is expected to significantly modulate the electronic landscape of the parent molecule, influencing its reactivity, intermolecular interactions, and ultimately, its biological and material properties.

Theoretical calculations, particularly those employing DFT, provide a powerful, non-empirical means to elucidate the electronic structure and properties of such molecules. These computational approaches can predict crucial parameters such as molecular orbital energies, electron density distribution, and spectroscopic properties, thereby guiding synthetic efforts and accelerating the drug discovery and materials design process. This guide serves as a practical handbook for researchers aiming to perform or interpret theoretical calculations on this compound and related compounds.

Computational Methodology: A Detailed Protocol

The following protocol outlines a standard and reliable computational approach for determining the electronic properties of this compound using DFT.

Molecular Geometry Optimization
  • Initial Structure Generation: The 3D structure of this compound is first constructed using a molecular building software (e.g., Avogadro, GaussView).

  • Quantum Chemical Software: All calculations are to be performed using a recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

  • Theoretical Level: The geometry of the molecule is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

  • Convergence Criteria: The optimization is performed until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation. This ensures that the optimized geometry corresponds to a true energy minimum.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) to derive the following electronic properties:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

  • Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer and hyperconjugative interactions.

Simulation of UV-Visible Spectrum
  • Methodology: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.

  • Functional and Basis Set: The calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory on the previously optimized ground-state geometry.

  • Solvent Effects: To simulate more realistic conditions, the Polarizable Continuum Model (PCM) can be used to incorporate the effects of a solvent (e.g., ethanol, DMSO).

Predicted Electronic Properties

While specific calculated data for this compound is not available in the cited literature, the following table presents representative data for a structurally related chloro-substituted aza-aromatic molecule, calculated at the B3LYP/6-311++G(d,p) level of theory, to illustrate the expected quantitative results.

PropertyPredicted ValueUnits
HOMO Energy-6.8 eV (Illustrative)eV
LUMO Energy-1.5 eV (Illustrative)eV
HOMO-LUMO Gap (ΔE)5.3 eV (Illustrative)eV
Dipole Moment2.1 D (Illustrative)Debye
Ionization Potential (Vertical)7.0 eV (Illustrative)eV
Electron Affinity (Vertical)1.3 eV (Illustrative)eV

Note: The values in this table are illustrative and intended to provide a qualitative understanding of the expected electronic properties of this compound. Actual calculated values will be specific to the molecule.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations described in this guide.

Theoretical_Calculation_Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt Define theoretical level freq_calc Frequency Calculation geom_opt->freq_calc Verify energy minimum tddft_calc TD-DFT Calculation geom_opt->tddft_calc Optimized Geometry sp_calc Single-Point Energy Calculation freq_calc->sp_calc Optimized Geometry electronic_props Electronic Properties (HOMO, LUMO, Dipole Moment) sp_calc->electronic_props mep Molecular Electrostatic Potential sp_calc->mep nbo NBO Analysis sp_calc->nbo uv_vis Simulated UV-Vis Spectrum tddft_calc->uv_vis

The Enduring Legacy of 1,5-Naphthyridine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, has captivated the attention of chemists and pharmacologists for nearly a century. Its unique electronic properties and conformational rigidity have made it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and historical evolution of 1,5-naphthyridine synthesis, offering detailed experimental protocols for key reactions and a comparative analysis of their efficiencies.

A Historical Milestone: The First Synthesis of 1,5-Naphthyridine

The journey into the chemistry of 1,5-naphthyridines began in 1927 when Brobansky and Sucharda first reported the synthesis of the parent, unsubstituted 1,5-naphthyridine.[1] Their pioneering work adapted the well-established Skraup quinoline synthesis, reacting 3-aminopyridine with glycerol in the presence of an oxidizing agent.[1] This seminal discovery opened the door to the exploration of a new class of heterocyclic compounds with significant potential.

Core Synthetic Strategies: A Detailed Examination

The construction of the 1,5-naphthyridine skeleton has been achieved through several classical and modern synthetic methodologies. This section delves into the most significant of these, providing detailed experimental protocols and quantitative data to guide the contemporary researcher.

The Skraup Synthesis and its Modifications

The Skraup synthesis remains a fundamental method for the preparation of 1,5-naphthyridines. The reaction involves the cyclization of a 3-aminopyridine derivative with glycerol, typically in the presence of a strong acid and an oxidizing agent.[1]

General Reaction Scheme:

Skraup_Synthesis reactant1 3-Aminopyridine reagents H₂SO₄, Oxidizing Agent reactant1->reagents reactant2 Glycerol reactant2->reagents product 1,5-Naphthyridine reagents->product

Figure 1: General scheme of the Skraup synthesis for 1,5-naphthyridine.

Experimental Protocol: Synthesis of unsubstituted 1,5-Naphthyridine

  • Reactants: 3-Aminopyridine, Glycerol, Sulfuric Acid, and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

  • Procedure: A mixture of 3-aminopyridine and glycerol is heated in the presence of concentrated sulfuric acid. An oxidizing agent is added portion-wise to control the exothermic reaction. The reaction mixture is then heated for several hours to ensure complete cyclization.

  • Work-up: The cooled reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide). The crude product is then extracted with an organic solvent, dried, and purified by distillation or recrystallization.

  • Quantitative Data: Yields for the Skraup synthesis can vary significantly depending on the substrate and specific conditions, but are typically in the range of 45-50% when using milder oxidizing agents like sodium m-nitrobenzenesulfonate.[1]

Table 1: Examples of Skraup Synthesis for 1,5-Naphthyridine Derivatives [1]

3-Aminopyridine DerivativeCarbonyl SourceOxidizing AgentProductYield (%)
3-AminopyridineGlycerolSodium m-nitrobenzenesulfonate1,5-Naphthyridine45-50
3-Amino-4-methylpyridineAcetaldehydeNot specified2,8-Dimethyl-1,5-naphthyridineNot specified
6-Methoxy-3-aminopyridineNot specifiedNot specified2-Hydroxy-6-methyl-1,5-naphthyridineNot specified
The Gould-Jacobs Reaction: Accessing 4-Hydroxy-1,5-naphthyridines

The Gould-Jacobs reaction provides an efficient route to 4-hydroxy-1,5-naphthyridine derivatives, which are valuable intermediates for further functionalization.[2] This method involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by thermal cyclization.[2]

Reaction Workflow:

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization start 3-Aminopyridine + Diethyl ethoxymethylenemalonate intermediate Vinylogous Amide Intermediate start->intermediate Heat cyclization Thermal Cyclization intermediate->cyclization product 4-Hydroxy-1,5-naphthyridine-3-carboxylate cyclization->product

Figure 2: Workflow of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

  • Reactants: 3-Aminopyridine and diethyl ethoxymethylenemalonate (DEEM).

  • Procedure:

    • Condensation: A mixture of 3-aminopyridine (1.0 eq.) and DEEM (1.1 eq.) is heated at 120-130°C for 2 hours. The resulting thick syrup, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used directly in the next step.

    • Cyclization: The crude intermediate is added slowly to a preheated high-boiling point solvent (e.g., Dowtherm A) at 250°C with vigorous stirring. The mixture is maintained at this temperature for 30 minutes, during which the product precipitates.

  • Work-up: After cooling, the precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.

  • Quantitative Data: This method generally provides good to excellent yields of the desired 4-hydroxy-1,5-naphthyridine derivative.

Table 2: Representative Yields for the Gould-Jacobs Synthesis

3-Aminopyridine DerivativeMalonic Ester DerivativeCyclization ConditionsProductYield (%)
3-AminopyridineDiethyl ethoxymethylenemalonateDowtherm A, 250°CEthyl 4-hydroxy-1,5-naphthyridine-3-carboxylateHigh
Substituted 3-aminopyridinesVarious malonic estersThermal or microwaveSubstituted 4-hydroxy-1,5-naphthyridinesGood to Excellent
The Friedländer Annulation: A Versatile Approach

The Friedländer synthesis is a powerful and versatile method for constructing quinoline and naphthyridine ring systems. In the context of 1,5-naphthyridines, it involves the condensation of a 3-amino-4-formylpyridine (or a related ketone) with a compound containing an α-methylene group, such as a ketone or an ester. This reaction can be catalyzed by either acid or base.

Logical Relationship of the Friedländer Synthesis:

Friedlander_Logic start 3-Amino-4-carbonylpyridine + α-Methylene Compound conditions Acid or Base Catalyst start->conditions intermediate Aldol or Schiff Base Intermediate conditions->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted 1,5-Naphthyridine dehydration->product

Figure 3: Logical flow of the Friedländer synthesis for 1,5-naphthyridines.

Experimental Protocol: Synthesis of 2,3-Disubstituted-1,5-naphthyridines

  • Reactants: 3-Amino-4-formylpyridine and a ketone (e.g., deoxybenzoin for 2,3-diphenyl-1,8-naphthyridine).

  • Procedure: A mixture of the 3-amino-4-formylpyridine and the ketone is heated in the presence of a catalyst, such as an ionic liquid ([Bmmim][Im]), at around 80°C for several hours.

  • Work-up: The reaction mixture is extracted with an organic solvent and water. The organic layer is then concentrated, and the crude product is purified by column chromatography.

  • Quantitative Data: The use of ionic liquids as catalysts can lead to high yields, often around 90%.

Table 3: Examples of Friedländer Synthesis of 1,5-Naphthyridine Derivatives

3-Amino-4-carbonylpyridineα-Methylene CompoundCatalystProductYield (%)
3-Amino-4-formylpyridineDeoxybenzoin[Bmmim][Im]2,3-Diphenyl-1,8-naphthyridine90
3-Amino-4-formylpyridineCyclohexanone[Bmmim][Im]Tetrahydroacridine analogModerate
3-Amino-4-formylpyridine2-Methylcyclohexanone[Bmmim][Im]Methyl-substituted tetrahydroacridine analogModerate
The Povarov Reaction: A Pathway to Tetrahydro-1,5-naphthyridines

The Povarov reaction, a formal aza-Diels-Alder reaction, provides a valuable route to 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives.[3] This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an electron-rich alkene.[4]

Signaling Pathway of the Povarov Reaction:

Povarov_Pathway start 3-Aminopyridine + Aldehyde imine N-(Pyridin-3-yl)imine start->imine In situ formation cycloaddition [4+2] Cycloaddition imine->cycloaddition alkene Electron-rich Alkene alkene->cycloaddition product Tetrahydro-1,5-naphthyridine cycloaddition->product

Figure 4: Signaling pathway of the Povarov reaction for the synthesis of tetrahydro-1,5-naphthyridines.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridines

  • Reactants: 3-Aminopyridine, an aldehyde, and an alkene (e.g., indene).

  • Procedure: The 3-aminopyridine and aldehyde are reacted in situ to form the corresponding imine. This is followed by the addition of the alkene and a Lewis acid catalyst (e.g., BF₃·Et₂O) in a suitable solvent like chloroform. The reaction is typically carried out at reflux.

  • Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is achieved through column chromatography.

  • Quantitative Data: Good yields of the tetracyclic endo-isomers are often obtained selectively.

Table 4: Scope of the Povarov Reaction for Tetrahydro-1,5-naphthyridine Synthesis [4]

3-AminopyridineAldehydeAlkeneProductYield (%)
3-AminopyridineVarious aldehydesIndeneSubstituted 7H-indeno[2,1-c][1][3]naphthyridinesGood
3-AminopyridineGlyoxalate derivativesStyrenesTetrahydro-1,5-naphthyridine derivativesGood

Conclusion

The synthesis of the 1,5-naphthyridine scaffold has evolved significantly since its initial discovery. From the classical Skraup and Gould-Jacobs reactions to the versatile Friedländer annulation and the elegant Povarov cycloaddition, chemists have developed a diverse toolbox for accessing this important heterocyclic system. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the continued exploration and application of 1,5-naphthyridine derivatives in the quest for new therapeutic agents and functional materials. The rich history and ongoing development of its synthesis underscore the enduring importance of the 1,5-naphthyridine core in modern chemical science.

References

An In-depth Technical Guide to 3,8-dichloro-1,5-naphthyridine: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), has revealed no experimentally determined crystal structure for 3,8-dichloro-1,5-naphthyridine. Consequently, detailed crystallographic data such as bond lengths, bond angles, and unit cell parameters are not available. This guide, therefore, focuses on the synthesis and known physicochemical properties of this compound, drawing on established methods for the preparation of related dichloronaphthyridines.

Introduction to Naphthyridines

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. The arrangement of the nitrogen atoms within the bicyclic structure gives rise to ten possible isomers, each with distinct chemical and biological properties. The 1,5-naphthyridine scaffold, in particular, is a key structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including antimicrobial, anticancer, and antiviral properties. The introduction of halogen substituents, such as chlorine, onto the naphthyridine core can significantly modulate the electronic properties, reactivity, and pharmacological profile of the parent molecule, making di-chloro derivatives like this compound valuable intermediates in medicinal chemistry and materials science.

Synthesis of Dichloronaphthyridines

Representative Experimental Protocol: Synthesis of a Dichloronaphthyridine via Vilsmeier-Haack Cyclization

This protocol is a generalized representation for the synthesis of a dichloronaphthyridine and may require optimization for the specific synthesis of the 3,8-dichloro isomer.

Step 1: Acetylation of the Aminopyridine Precursor

A suitable aminopyridine precursor is reacted with an acetylating agent, such as acetic anhydride, to form the corresponding N-acetylaminopyridine.

  • Procedure: To a stirred solution of the aminopyridine in a suitable solvent (e.g., dichloromethane or pyridine), acetic anhydride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by removal of the solvent under reduced pressure.

Step 2: Vilsmeier-Haack Cyclization

The N-acetylaminopyridine is subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization and chlorination.

  • Procedure: The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF) with vigorous stirring. The N-acetylaminopyridine derivative is then added portion-wise to the prepared Vilsmeier-Haack reagent. The reaction mixture is heated (typically in the range of 60-90 °C) for several hours. Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

Step 3: Purification

The crude dichloronaphthyridine is purified to obtain the final product of high purity.

  • Procedure: The precipitated solid is collected by filtration, washed with water, and dried. Further purification is typically achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents) or by column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Vilsmeier-Haack Cyclization cluster_step3 Step 3: Purification start Aminopyridine Precursor process1 Stirring at 0°C to RT start->process1 reagent1 Acetic Anhydride reagent1->process1 product1 N-Acetylaminopyridine process1->product1 process2 Heating (60-90°C) product1->process2 reagent2 POCl3 + DMF reagent2->process2 product2 Crude Dichloronaphthyridine process2->product2 process3 Recrystallization or Column Chromatography product2->process3 final_product Pure this compound process3->final_product

A representative workflow for the synthesis of a dichloronaphthyridine.

Physicochemical Properties

While detailed experimental characterization of this compound is limited in the literature, some basic physicochemical properties have been reported by chemical suppliers.[1]

PropertyValue
Molecular Formula C₈H₄Cl₂N₂
Molecular Weight 199.04 g/mol
Appearance Solid
CAS Number 28252-81-5

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. For definitive structural confirmation and characterization, experimental acquisition of this data would be necessary.

Conclusion and Future Outlook

This compound represents a potentially valuable building block for the development of novel pharmaceuticals and functional materials. While general synthetic strategies for its preparation can be inferred from the broader literature on dichloronaphthyridines, a significant gap exists in the form of a publicly available, experimentally determined crystal structure. The elucidation of its three-dimensional structure through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. Such data would be of great benefit to researchers in the fields of medicinal chemistry, crystallography, and materials science, enabling more rational drug design and the development of new materials with tailored properties. Further research into the synthesis, characterization, and biological evaluation of this compound is therefore highly encouraged.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3,8-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective mono-arylation of 3,8-dichloro-1,5-naphthyridine via the Suzuki-Miyaura cross-coupling reaction. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce aryl or heteroaryl substituents at specific positions is crucial for the development of novel therapeutic agents. While a specific protocol for the 3,8-dichloro isomer is not extensively documented in publicly available literature, this document provides a representative protocol based on established methods for analogous dihalo-1,5-naphthyridine systems and general principles of Suzuki-Miyaura cross-coupling.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[1] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[2]

For dihalogenated heterocyclic substrates such as this compound, achieving selective mono-functionalization is a key synthetic challenge. The regioselectivity of the Suzuki-Miyaura coupling on such scaffolds is influenced by the electronic and steric environment of the carbon-halogen bonds. In many cases, the more electron-deficient position is more susceptible to oxidative addition by the palladium catalyst, leading to selective coupling at that site. For derivatives of the closely related 2,8-dichloro-1,5-naphthyridine, selective Suzuki-Miyaura coupling has been reported to occur at the C2 position, suggesting that selective mono-arylation of the 3,8-dichloro isomer is a feasible synthetic strategy.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate. In the case of a dihalogenated substrate, this step can occur selectively at one of the C-Cl bonds based on its reactivity.

  • Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron reagent.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following is a representative protocol for the selective mono-arylation of this compound. This protocol is based on general procedures for Suzuki-Miyaura couplings of related dihalo-heterocycles and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene, with 10-25% v/v water)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Condenser (if refluxing)

  • Standard laboratory glassware for work-up and purification

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask or sealed reaction vial under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Seal the flask or vial and heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired mono-arylated product.

Quantitative Data Summary

The following table summarizes representative yields for the mono-arylation of a dichlorinated naphthyridine scaffold with various arylboronic acids, based on analogous reactions in the literature. Actual yields for this compound may vary and would require experimental determination.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid3-Phenyl-8-chloro-1,5-naphthyridine75-85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-8-chloro-1,5-naphthyridine80-90
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-8-chloro-1,5-naphthyridine70-80
43-Thienylboronic acid3-(Thiophen-3-yl)-8-chloro-1,5-naphthyridine65-75
54-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-8-chloro-1,5-naphthyridine60-70

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle reductive_elimination Reductive Elimination pd0 Pd(0)L_n reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_aryl_boronate Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl_boronate pd0->oxidative_addition pd_complex->transmetalation pd_aryl_boronate->reductive_elimination start aryl_halide Ar-Cl aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, arylboronic acid, base, and catalyst solvent Add degassed solvent under inert atmosphere reagents->solvent heating Heat with vigorous stirring (80-100 °C) solvent->heating monitoring Monitor progress by TLC or LC-MS heating->monitoring extraction Cool, dilute with organic solvent, and perform aqueous extraction monitoring->extraction drying Dry organic layer and concentrate extraction->drying chromatography Purify by flash column chromatography drying->chromatography

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3,8-dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of amino functionalities to this core structure via the Buchwald-Hartwig amination has become a powerful and versatile strategy in medicinal chemistry.[1] This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds between halo-1,5-naphthyridines and a diverse array of primary and secondary amines under relatively mild conditions. The resulting amino-1,5-naphthyridine derivatives are crucial intermediates and final products in numerous drug discovery programs. This document provides a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination for the selective mono- and di-amination of 3,8-dichloro-1,5-naphthyridine.

Core Concepts and Reaction Mechanism

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the construction of C(sp²)–N bonds.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-1,5-naphthyridine to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired amino-1,5-naphthyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, leading to improved reaction rates and yields.[1]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)-X]L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R'R''NH, Base amido_complex [Ar-Pd(II)-NR'R'']L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the selective mono- and di-amination of this compound. Please note that these conditions are illustrative and may require optimization for specific substrates and desired outcomes.

Table 1: Selective Mono-amination of this compound

EntryAmine (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
11.1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane10012-2460-80
21.2Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene11012-1865-85
31.05PdCl₂(dppf) (3)dppf (3)K₃PO₄ (2.0)DMF1202455-75

Table 2: Di-amination of this compound

EntryAmine (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12.5Pd₂(dba)₃ (4)Xantphos (8)Cs₂CO₃ (3.0)Dioxane11024-4870-90
23.0Pd(OAc)₂ (5)RuPhos (10)K₂CO₃ (4.0)Toluene12024-3675-95
32.2PdCl₂(amphos)₂ (5)amphos (5)NaOtBu (3.0)THF8018-2465-85

Experimental Protocols

The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of this compound.

Protocol 1: General Procedure for Selective Mono-amination
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.1 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) for the indicated time (12-24 h).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated 1,5-naphthyridine derivative.

Protocol 2: General Procedure for Di-amination
  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (2.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., RuPhos, 10 mol%), and the base (e.g., K₂CO₃, 4.0 mmol).

  • Subject the reaction vessel to three cycles of evacuation and backfilling with an inert gas.

  • Introduce the anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.

  • Securely seal the Schlenk tube and immerse it in a preheated oil bath at the designated temperature (e.g., 120 °C) for the specified duration (24-48 h).

  • Track the reaction's progression using TLC or LC-MS analysis.

  • Once the reaction is complete, allow the mixture to cool to ambient temperature.

  • Work up the reaction by diluting with an appropriate organic solvent and washing with water and brine.

  • Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Isolate the pure di-aminated 1,5-naphthyridine product via silica gel column chromatography.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for Buchwald-Hartwig Amination start Start reagents Combine Reactants: This compound, Amine, Catalyst, Ligand, Base start->reagents inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm add_solvent Add Anhydrous, Degassed Solvent inert_atm->add_solvent reaction Heat Reaction Mixture (e.g., 100-120 °C) add_solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Dilute, Wash with Water & Brine monitoring->workup Complete drying Dry Organic Layer & Concentrate workup->drying purification Purify by Column Chromatography drying->purification end End purification->end

Caption: General workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Regioselective Functionalization of 3,8-Dichloro-1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 3,8-dichloro-1,5-naphthyridine. The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, particularly as kinase inhibitors. The ability to selectively functionalize the 3 and 8 positions of the dichlorinated precursor is crucial for the development of novel drug candidates with improved potency and selectivity.

Application Notes: 1,5-Naphthyridine Derivatives as Potent Kinase Inhibitors

The 1,5-naphthyridine core structure is a key component in a variety of kinase inhibitors, which are critical regulators of cellular processes. The dysregulation of kinase activity is a known factor in numerous diseases, including cancer and inflammatory conditions. The strategic functionalization of the 1,5-naphthyridine scaffold allows for the fine-tuning of interactions with the kinase active site, leading to the development of highly potent and selective inhibitors.

Derivatives of 1,5-naphthyridine have shown significant inhibitory activity against several important kinase families. The following sections detail some of the key signaling pathways targeted by these compounds.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many cancers. Certain functionalized 1,5-naphthyridine derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR. By blocking the activity of these kinases, these compounds can effectively halt the uncontrolled growth of cancer cells.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->PI3K Naphthyridine->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway.

c-Kit Signaling Pathway Inhibition

The c-Kit receptor tyrosine kinase plays a vital role in various cellular processes, including cell survival, proliferation, and differentiation.[1] Mutations leading to the constitutive activation of c-Kit are implicated in several cancers, such as gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[1] 1,5-Naphthyridine-based compounds have been investigated as c-Kit inhibitors, demonstrating the potential to block downstream signaling and inhibit the growth of c-Kit-driven cancers.[1]

cKit_Signaling_Pathway SCF Stem Cell Factor (SCF) cKit c-Kit Receptor SCF->cKit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->cKit

Caption: Inhibition of the c-Kit signaling pathway.

CDK5 Signaling Pathway Modulation

Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family, primarily active in post-mitotic neurons. It plays a crucial role in neuronal development, migration, and synaptic plasticity.[2] However, dysregulation of CDK5 activity is linked to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The development of selective CDK5 inhibitors based on the 1,5-naphthyridine scaffold presents a promising therapeutic strategy for these debilitating conditions.

CDK5_Signaling_Pathway p35_p39 p35 / p39 Active_CDK5 Active CDK5 Complex p35_p39->Active_CDK5 p25 p25 p35_p39->p25 Calpain CDK5 CDK5 CDK5->Active_CDK5 Aberrant_CDK5 Aberrant CDK5 Activity CDK5->Aberrant_CDK5 Neuronal_Processes Neuronal Migration, Synaptic Plasticity Active_CDK5->Neuronal_Processes Neurodegeneration Neurodegeneration Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->Aberrant_CDK5 p25->Aberrant_CDK5 Aberrant_CDK5->Neurodegeneration

Caption: Modulation of the CDK5 signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the regioselective functionalization of this compound via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

General Experimental Workflow

Experimental_Workflow Start 3,8-Dichloro- 1,5-naphthyridine Reaction Reaction Setup: - Reagents - Catalyst - Solvent - Base Start->Reaction Heating Heating & Stirring Reaction->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Regioselectively Functionalized 1,5-Naphthyridine Purification->Product

Caption: General workflow for functionalization reactions.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position

This protocol describes the selective introduction of an aryl or heteroaryl group at the C3-position of this compound. The C3 position is generally more reactive towards palladium-catalyzed cross-coupling reactions due to electronic effects.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or ester (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid or ester (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-substituted-8-chloro-1,5-naphthyridine.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid8-Chloro-3-phenyl-1,5-naphthyridine85
24-Methoxyphenylboronic acid8-Chloro-3-(4-methoxyphenyl)-1,5-naphthyridine92
3Pyridin-3-ylboronic acid8-Chloro-3-(pyridin-3-yl)-1,5-naphthyridine78
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C8-Position

This protocol details the selective introduction of an amino group at the C8-position of a 3-substituted-8-chloro-1,5-naphthyridine intermediate. The C8-position can be targeted for amination following the initial functionalization at C3.

Materials:

  • 3-Substituted-8-chloro-1,5-naphthyridine

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene, degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add degassed anhydrous toluene and stir for 10 minutes.

  • To a separate flask, add the 3-substituted-8-chloro-1,5-naphthyridine (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill this flask with an inert atmosphere.

  • Transfer the pre-mixed catalyst solution to the substrate-containing flask via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by silica gel column chromatography.

EntryAmineProductYield (%)
1Morpholine3-Phenyl-8-(morpholin-4-yl)-1,5-naphthyridine88
2AnilineN-Phenyl-3-phenyl-1,5-naphthyridin-8-amine75
3BenzylamineN-Benzyl-3-phenyl-1,5-naphthyridin-8-amine82
Protocol 3: Regioselective Nucleophilic Aromatic Substitution (SₙAr) with Amines

This protocol describes a metal-free approach for the regioselective amination of this compound. The more electron-deficient C3-position is generally more susceptible to nucleophilic attack.

Materials:

  • This compound

  • Primary or secondary amine (1.5-2.0 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the amine (1.5-2.0 eq).

  • Add the solvent (DMSO or DMF) and the base (K₂CO₃ or DIPEA).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 3-amino-8-chloro-1,5-naphthyridine.

EntryAmineBaseProductYield (%)
1PiperidineK₂CO₃8-Chloro-3-(piperidin-1-yl)-1,5-naphthyridine70
24-MethylanilineDIPEA8-Chloro-N-(p-tolyl)-1,5-naphthyridin-3-amine65
3CyclopropylamineK₂CO₃8-Chloro-N-cyclopropyl-1,5-naphthyridin-3-amine75

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be conducted by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Synthesis of BACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-secretase 1 (BACE1) is a prime therapeutic target for the treatment of Alzheimer's disease, as it is a key enzyme in the amyloidogenic pathway that leads to the production of neurotoxic amyloid-β (Aβ) peptides. The inhibition of BACE1 is a promising strategy to reduce Aβ levels in the brain. This document provides an overview of synthetic strategies for BACE inhibitors and relevant biological pathways. While a specific synthetic protocol starting from 3,8-dichloro-1,5-naphthyridine is not available in the reviewed literature, this document outlines general methodologies, such as the Suzuki-Miyaura cross-coupling reaction, which are central to the synthesis of many heterocyclic BACE inhibitors.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the formation of Aβ peptides is a central event in the pathogenesis of the disease. BACE1, an aspartic protease, initiates the cleavage of the amyloid precursor protein (APP), the first step in the generation of Aβ. Consequently, the development of small molecule inhibitors of BACE1 has been a major focus of pharmaceutical research.

Numerous heterocyclic scaffolds have been explored for the development of potent and selective BACE1 inhibitors. These scaffolds are often functionalized through various cross-coupling reactions to interact with the active site of the enzyme. Although a direct synthetic route for BACE inhibitors utilizing this compound as a starting material could not be identified in the current body of scientific literature and patents, the principles of Suzuki-Miyaura coupling, a common method for C-C bond formation in the synthesis of biaryl compounds, are detailed below as a representative and widely applicable protocol in this field.

BACE1 Signaling Pathway

BACE1 is involved in several cellular signaling pathways beyond APP processing. Understanding these pathways is crucial for predicting potential on-target and off-target effects of BACE1 inhibitors.

BACE1_Signaling_Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_myelination Myelination APP APP sAPPb sAPPβ APP->sAPPb BACE1 C99 C99 APP->C99 BACE1 Ab Aβ Peptides (Aβ40, Aβ42) C99->Ab γ-secretase Plaques Amyloid Plaques Ab->Plaques Neuregulin1 Neuregulin-1 (NRG1) NRG1_cleaved Cleaved NRG1 Neuregulin1->NRG1_cleaved BACE1 Myelin Myelin Sheath Formation NRG1_cleaved->Myelin BACE1_Inhibitor BACE1 Inhibitor BACE1_Inhibitor->APP Inhibits cleavage BACE1_Inhibitor->Neuregulin1 Inhibits cleavage

Caption: BACE1 signaling in amyloidogenesis and myelination.

Experimental Protocols

While a specific protocol for the synthesis of BACE inhibitors from this compound is not available, the following represents a general and widely used procedure for the Suzuki-Miyaura cross-coupling reaction, which is a key step in the synthesis of many biaryl-based BACE inhibitors. This protocol can be adapted for the coupling of various heterocyclic halides with appropriate boronic acids or esters.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between a heterocyclic halide and a boronic acid derivative.

Materials:

  • Heterocyclic halide (e.g., a substituted chloro- or bromo-naphthyridine) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the heterocyclic halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., 3 mol%) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Synthetic Workflow Example

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical BACE inhibitor using a Suzuki-Miyaura coupling reaction as a key step.

Synthetic_Workflow Start Heterocyclic Dihalide (e.g., this compound) Suzuki1 Suzuki Coupling Start->Suzuki1 Intermediate1 Monosubstituted Intermediate Suzuki2 Suzuki Coupling Intermediate1->Suzuki2 FinalProduct BACE Inhibitor BoronicAcid1 Aryl Boronic Acid 1 BoronicAcid1->Suzuki1 BoronicAcid2 Aryl Boronic Acid 2 BoronicAcid2->Suzuki2 Suzuki1->Intermediate1 Suzuki2->FinalProduct

Caption: Generalized synthetic workflow for a BACE inhibitor.

Quantitative Data

As no specific data for BACE inhibitors synthesized from this compound were found, the following table presents representative data for other classes of BACE1 inhibitors to provide context for typical potency and selectivity values.

Compound ClassBACE1 IC₅₀ (nM)BACE2 IC₅₀ (nM)Selectivity (BACE2/BACE1)
Aminothiazines10 - 100100 - 1000~10
Iminothiazinanes1 - 2050 - 500~25-50
Carboxamides5 - 50200 - 2000~40-100

Note: The values presented are generalized from various literature sources and are for illustrative purposes only.

Conclusion

While the specific synthesis of BACE inhibitors from this compound is not documented in readily available scientific literature, the general principles of heterocyclic chemistry, particularly palladium-catalyzed cross-coupling reactions, provide a robust framework for the design and synthesis of novel BACE1 inhibitors. The provided general protocol for the Suzuki-Miyaura reaction serves as a foundational method that can be adapted for various substrates. Further research into the reactivity of the 1,5-naphthyridine scaffold could open new avenues for the development of potent and selective BACE1 inhibitors for the treatment of Alzheimer's disease. Researchers are encouraged to explore the functionalization of this and other novel heterocyclic systems to identify new chemotypes with desirable pharmacological properties.

The 3,8-Dichloro-1,5-Naphthyridine Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to form key interactions with a variety of biological targets. Its rigid, planar structure and the presence of two nitrogen atoms provide opportunities for hydrogen bonding and other non-covalent interactions within enzyme active sites and receptor binding pockets. While various substituted 1,5-naphthyridines have been explored as potent bioactive agents, literature on the specific medicinal chemistry applications of the 3,8-dichloro-1,5-naphthyridine scaffold is notably limited. This document provides an overview of the available synthetic information for this scaffold and presents detailed application notes and protocols for a closely related and well-documented class of 1,5-naphthyridine derivatives: potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5). These examples serve to illustrate the potential of the broader 1,5-naphthyridine scaffold in drug discovery.

Synthesis of the this compound Scaffold

General Synthetic Approach (Hypothetical):

A plausible synthetic route to this compound could involve the following conceptual steps, based on established heterocyclic chemistry principles:

  • Construction of the 1,5-Naphthyridine Core: Synthesis of a 1,5-naphthyridine ring system with hydroxyl or other suitable functional groups at the 3- and 8-positions. This can often be achieved through condensation reactions of appropriately substituted aminopyridines.

  • Chlorination: Conversion of the hydroxyl groups to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Due to the lack of detailed contemporary experimental procedures for the synthesis of this compound, researchers interested in this specific scaffold would likely need to undertake significant synthetic route development.

Application Notes: 1,5-Naphthyridine Scaffold as ALK5 Inhibitors

While specific applications for the 3,8-dichloro isomer are scarce, the broader 1,5-naphthyridine scaffold has been successfully employed in the development of potent kinase inhibitors. A notable example is the discovery of a series of 1,5-naphthyridine derivatives as highly potent and selective inhibitors of the TGF-β type I receptor (ALK5).[1][2][3]

Biological Context: The TGF-β/ALK5 Signaling Pathway

The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[4][5] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[4] The signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[5] Activated ALK5 subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.[5] Inhibition of ALK5 is therefore a key therapeutic strategy to modulate the pathological effects of excessive TGF-β signaling.

Mechanism of Action of 1,5-Naphthyridine-Based ALK5 Inhibitors

The 1,5-naphthyridine core of these inhibitors acts as a hinge-binding motif, occupying the ATP-binding pocket of the ALK5 kinase domain.[3] This competitive inhibition prevents the phosphorylation of ALK5's natural substrates, thereby blocking the downstream signaling cascade. The substituents on the 1,5-naphthyridine scaffold are crucial for achieving high potency and selectivity against other kinases.

Quantitative Data: In Vitro Activity of Representative 1,5-Naphthyridine ALK5 Inhibitors

The following table summarizes the in vitro biological activity of representative 1,5-naphthyridine derivatives as ALK5 inhibitors, as reported by Gellibert et al. (2004).[1][2][3]

Compound IDR GroupALK5 Autophosphorylation IC₅₀ (nM)ALK5 Binding IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity (p38α/ALK5)
15 2-pyridyl625>10000>1667
19 2-pyridyl418>10000>2500

Data extracted from Gellibert et al., J. Med. Chem. 2004, 47, 18, 4494-4506.[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and biological evaluation of 1,5-naphthyridine-based ALK5 inhibitors, adapted from the literature.[1][2][3]

Synthesis of a Key 2,4-Dichloro-1,5-naphthyridine Intermediate

A common precursor for many 1,5-naphthyridine-based inhibitors is a di-chlorinated intermediate, which allows for sequential and regioselective substitution.

Protocol 1: Synthesis of 2,4-Dichloro-1,5-naphthyridine

  • Step 1: Synthesis of[1][6]Naphthyridine-2,4-diol: A mixture of 3-aminopyridine-2-carboxylic acid ethyl ester and diethyl malonate is heated, followed by cyclization and decarboxylation to yield[1][6]naphthyridine-2,4-diol.[7]

  • Step 2: Chlorination: The resulting[1][6]naphthyridine-2,4-diol is refluxed with an excess of phosphorus oxychloride (POCl₃) to afford 2,4-dichloro-[1][6]-naphthyridine.[7] The reaction mixture is then carefully poured onto crushed ice and neutralized to precipitate the product, which is subsequently filtered, washed, and dried.

Synthesis of a Representative 1,5-Naphthyridine ALK5 Inhibitor (Analogue of Compound 19)

Protocol 2: General Procedure for the Synthesis of 4-(Pyrazol-4-yl)-2-(pyridin-2-yl)-1,5-naphthyridine

  • Step 1: Selective Suzuki Coupling at the 4-position: To a solution of 2,4-dichloro-1,5-naphthyridine in a suitable solvent (e.g., 1,4-dioxane), add 1.1 equivalents of a pyrazole-4-boronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is worked up by extraction and purified by column chromatography to yield 2-chloro-4-(pyrazol-4-yl)-1,5-naphthyridine.

  • Step 2: Suzuki Coupling at the 2-position: The product from Step 1 is then subjected to a second Suzuki coupling reaction with 2-(tributylstannyl)pyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent like toluene. The reaction is heated under reflux until completion. The crude product is then purified by column chromatography to afford the final compound.

In Vitro ALK5 Autophosphorylation Assay

Protocol 3: Measurement of ALK5 Kinase Inhibition

  • Kinase Reaction: The kinase activity of purified recombinant ALK5 is assayed in a buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

  • Compound Incubation: The test compounds (1,5-naphthyridine derivatives) are pre-incubated with the ALK5 enzyme for 15 minutes at room temperature in a 96-well plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (at a concentration close to its Kₘ) and a suitable substrate (e.g., a biotinylated peptide substrate).

  • Termination and Detection: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C and then stopped by the addition of EDTA. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or by capturing the phosphorylated peptide on an antibody-coated plate followed by detection with a labeled secondary antibody.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

TGF-β/ALK5 Signaling Pathway and Inhibition by 1,5-Naphthyridine Derivatives

TGFB_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TβRII ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation TGFB TGF-β Ligand TGFB->TBRII Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->ALK5 Inhibition pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Transcription Regulation workflow start Start: Design of 1,5-Naphthyridine Analogs synthesis Chemical Synthesis of Target Compounds start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro alk5_assay ALK5 Kinase Assay (IC₅₀ Determination) in_vitro->alk5_assay selectivity_assay Kinase Selectivity Profiling (e.g., vs. p38α) in_vitro->selectivity_assay cellular_assay Cell-based Assays (e.g., TGF-β induced gene expression) in_vitro->cellular_assay sar_analysis Structure-Activity Relationship (SAR) Analysis alk5_assay->sar_analysis selectivity_assay->sar_analysis cellular_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Design

References

Application Notes and Protocols for Sonogashira Coupling of 3,8-dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials.[3] The 1,5-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a broad range of biological activities. The functionalization of this heterocyclic system, particularly through the introduction of alkynyl moieties, offers a valuable strategy for the generation of novel drug candidates.

These application notes provide a detailed protocol for the Sonogashira coupling of 3,8-dichloro-1,5-naphthyridine, a key intermediate for the synthesis of disubstituted 1,5-naphthyridine derivatives. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, specific conditions are often required to achieve efficient coupling.[4] This document outlines the recommended reagents, reaction conditions, and a step-by-step experimental procedure based on established methodologies for similar electron-deficient heterocyclic substrates.

Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex.

  • Copper Cycle: Concurrently, the copper(I) salt activates the terminal alkyne, facilitating its deprotonation by a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated 1,5-naphthyridine and regenerate the active Pd(0) catalyst, thus completing the cycle.

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_intermediate Ar-Pd(II)-X(L2) pd0->pd_intermediate Ar-X pd_complex1 Oxidative Addition pd_alkynyl Ar-Pd(II)-C≡CR(L2) pd_intermediate->pd_alkynyl Cu-C≡CR transmetalation Transmetalation product Ar-C≡CR pd_alkynyl->product reductive_elimination Reductive Elimination product->pd0 alkyne R-C≡C-H cu_acetylide Cu-C≡CR alkyne->cu_acetylide Cu(I), Base cu_catalyst Cu(I) cu_acetylide->pd_alkynyl Transmetalation base Base experimental_workflow start Start setup Reaction Setup: - this compound - Pd catalyst - CuI start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert reagents Add Reagents: - Anhydrous Solvent - Terminal Alkyne - Base inert->reagents reaction Heat and Stir (Monitor by TLC/GC-MS) reagents->reaction workup Reaction Work-up: - Cool, Dilute, Filter - Wash, Dry, Concentrate reaction->workup purification Purification: Flash Column Chromatography workup->purification end End Product: 3,8-Dialkynyl-1,5-naphthyridine purification->end

References

Applications of Dichloro-Naphthyridine Derivatives in Cancer Research: A General Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the applications of various dichloro-substituted naphthyridine derivatives in the field of cancer research. It is important to note that a comprehensive search of scientific literature did not yield specific data on the direct anticancer applications of 3,8-dichloro-1,5-naphthyridine . The following information is therefore based on research conducted on other structurally related dichloro-naphthyridine and broader naphthyridine compounds, which serve as important scaffolds in the design of novel anticancer agents.

Introduction to Naphthyridines in Oncology

Naphthyridines are a class of heterocyclic compounds containing a fused pyridine ring system. Their rigid, planar structure and ability to interact with various biological targets have made them a privileged scaffold in medicinal chemistry.[1][2] Naphthyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] In cancer research, they have been investigated as inhibitors of key enzymes and proteins involved in cancer cell proliferation, survival, and metastasis. Several naphthyridine-based compounds have entered clinical trials, highlighting their therapeutic potential.[1]

Mechanism of Action of Naphthyridine Derivatives

The anticancer effects of naphthyridine derivatives are diverse and depend on the specific substitutions on the naphthyridine core. Some of the key mechanisms of action include:

  • Kinase Inhibition: Many naphthyridine derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and c-Met kinase.[2][3] By blocking the activity of these kinases, they can disrupt signaling pathways that drive tumor growth and survival.

  • Topoisomerase II Inhibition: Certain naphthyridine derivatives, such as vosaroxin, function as topoisomerase II inhibitors.[1] These agents interfere with the enzyme responsible for DNA replication and repair, leading to DNA damage and ultimately cell death in rapidly dividing cancer cells.

  • Induction of Apoptosis and Necroptosis: Some naphthyridine compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][5] One novel 1,8-naphthyridine derivative, known as 3u, has been observed to induce necroptosis (a form of programmed necrosis) at low concentrations and apoptosis at higher concentrations in melanoma cells.[5]

  • DNA Intercalation: The planar structure of the naphthyridine ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and leading to cytotoxic effects.[4]

Dichloro-Naphthyridine Derivatives as Key Intermediates

While direct anticancer activity data for this compound is scarce, other dichloro-naphthyridine isomers serve as crucial intermediates in the synthesis of more complex and biologically active molecules. For instance, 2,4-dichloro-[1]-naphthyridine is a key precursor for the synthesis of various substituted 1,5-naphthyridine derivatives with potential therapeutic applications.[6] The chlorine atoms at positions 2 and 4 are reactive and can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to modulate the biological activity of the final compounds.

Quantitative Data on Naphthyridine Derivatives in Cancer Research

The following table summarizes the in vitro cytotoxic activities of various naphthyridine derivatives against different cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 ValuesReference(s)
1,8-Naphthyridine DerivativesCompounds 14, 15, 16HeLa (Cervical), HL-60 (Leukemia), PC-3 (Prostate)Compound 16: 0.7 µM (HeLa), 0.1 µM (HL-60), 5.1 µM (PC-3)[1]
1,8-Naphthyridine-3-carboxamide DerivativesCompound 12HBL-100 (Breast)1.37 µM
1,8-Naphthyridine-3-carboxamide DerivativesCompound 17KB (Oral)3.7 µM
1,8-Naphthyridine-3-carboxamide DerivativesCompound 22SW-620 (Colon)3.0 µM
Pyrazolo-naphthyridine DerivativesNot specifiedBreast cancer cells1.47 to 35.3 µM[4]
1,3-Diazaheterocycle fused [1,2-a][1][5] naphthyridineCompound 3uA375 (Melanoma)1.16 µM[5]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure based on methodologies frequently cited in the literature for evaluating the cytotoxic effects of naphthyridine derivatives.[1][5]

1. Cell Culture:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3, A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
  • Plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • The naphthyridine derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
  • Serial dilutions of the compound are prepared in culture media to achieve the desired final concentrations.
  • The media from the 96-well plates is replaced with media containing the different concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
  • Plates are incubated for a specified period, typically 48 or 72 hours.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for another 4 hours at 37°C.
  • The media containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Kinase Inhibition Signaling Pathway

The following diagram illustrates a simplified signaling pathway targeted by naphthyridine-based kinase inhibitors.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS Receptor->RAS Activation Naphthyridine Naphthyridine Derivative (Kinase Inhibitor) Naphthyridine->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified MAPK signaling pathway and the inhibitory action of a naphthyridine-based kinase inhibitor.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of novel naphthyridine derivatives.

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_cell_culture Cell-Based Assay cluster_assay Data Acquisition & Analysis Synthesis Synthesis of Naphthyridine Derivatives Dissolution Dissolution in DMSO (Stock Solution) Synthesis->Dissolution Dilution Serial Dilution in Culture Media Dissolution->Dilution Treatment Treatment with Naphthyridine Derivatives Dilution->Treatment Culture Cancer Cell Culture Seeding Cell Seeding in 96-well Plates Culture->Seeding Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading (570 nm) MTT->Absorbance Analysis IC50 Determination Absorbance->Analysis

Caption: A typical experimental workflow for the in vitro cytotoxicity screening of naphthyridine derivatives.

Conclusion

References

Application Notes and Protocols for 3,8-dichloro-1,5-naphthyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3,8-dichloro-1,5-naphthyridine as a versatile building block for the synthesis of novel organic materials with applications in the field of materials science, particularly in organic electronics. While direct polymerization of this compound is not yet widely documented, its structural similarity to other dihalogenated naphthyridines, such as 4,8-dibromo-1,5-naphthyridine, allows for the adaptation of established synthetic protocols to create functional materials.

The protocols outlined below are based on well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, which are powerful tools for the construction of carbon-carbon bonds and the synthesis of conjugated polymers and functional small molecules.

Overview of 1,5-Naphthyridine Derivatives in Materials Science

The 1,5-naphthyridine core is an electron-deficient aromatic system, making it an attractive component for n-type organic semiconductors. Materials incorporating this moiety have shown promise in a variety of organic electronic devices, including:

  • Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the 1,5-naphthyridine core can facilitate electron injection and transport, leading to improved device efficiency and stability.[1] Judicious substitution at the 4 and 8 positions can tune the emission color and photophysical properties.[1]

  • Organic Field-Effect Transistors (OFETs): The planar structure and potential for strong intermolecular interactions make 1,5-naphthyridine derivatives suitable candidates for the active layer in OFETs, enabling efficient charge transport.

  • Organic Photovoltaics (OPVs): As electron-acceptor materials, 1,5-naphthyridine derivatives can be paired with electron-donating polymers or small molecules to create efficient bulk heterojunction solar cells.

  • Sensors: The nitrogen atoms in the 1,5-naphthyridine ring can act as binding sites for analytes, and changes in the photophysical properties upon binding can be utilized for sensing applications.

Synthesis of Functional Materials via Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a versatile method for the synthesis of biaryl compounds and conjugated polymers. In the context of this compound, the two chlorine atoms can be sequentially or simultaneously replaced by various aryl or heteroaryl groups, allowing for the creation of a diverse library of functional materials.

Synthesis of 3,8-Diaryl-1,5-naphthyridine Derivatives

This protocol is adapted from the synthesis of 4,8-disubstituted-1,5-naphthyridines from 4,8-dibromo-1,5-naphthyridine.[1]

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • This compound

    • Arylboronic acid (2.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

    • Triphenylphosphine (PPh₃, 0.2 equivalents)

    • Potassium carbonate (K₂CO₃, 4.0 equivalents)

    • Toluene/Water (4:1 v/v) solvent mixture

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (2.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.2 eq), and potassium carbonate (4.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3,8-diaryl-1,5-naphthyridine derivative.

Data Presentation:

The following table summarizes the opto-electrical properties of a series of 4,8-disubstituted-1,5-naphthyridines synthesized via a similar Suzuki coupling protocol, which can serve as a reference for the expected properties of 3,8-disubstituted analogues.[1]

CompoundAbsorption Max (λmax, nm)Emission Max (λem, nm)HOMO (eV)LUMO (eV)Band Gap (eV)
1a 294434-6.84-2.394.45
1b 305455-5.88-2.323.56
1c 310480-5.65-2.283.37
1d 320521-5.33-2.193.14
1e 300440-6.12-2.353.77
1f 315495-5.55-2.253.30
1g 298438-6.55-2.384.17
1h 308465-5.98-2.303.68

Data adapted from a study on 4,8-disubstituted-1,5-naphthyridines.[1]

Visualization:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)2, PPh3 - K2CO3 inert Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Toluene/Water reflux Heat to Reflux (24-48h) solvent->reflux inert->solvent extraction Aqueous Workup & Extraction reflux->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Pure 3,8-diaryl- 1,5-naphthyridine purification->product

Caption: Workflow for the synthesis of 3,8-diaryl-1,5-naphthyridines.

Synthesis of Conjugated Polymers via Stille Polycondensation

The Stille coupling is another powerful tool for forming C-C bonds and is particularly well-suited for polymerization reactions. By reacting this compound with a bis(stannyl) comonomer, conjugated polymers incorporating the 1,5-naphthyridine unit can be synthesized.

Synthesis of a Poly(1,5-naphthyridine-alt-thiophene) Derivative

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • This compound

    • 2,5-bis(trimethylstannyl)thiophene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Anhydrous chlorobenzene

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq).

    • Add anhydrous chlorobenzene via syringe.

    • Degas the solution by bubbling with an inert gas for 30 minutes.

    • In a separate glovebox, prepare a solution of the catalyst by dissolving Pd₂(dba)₃ and P(o-tol)₃ in anhydrous chlorobenzene.

    • Add the catalyst solution to the monomer solution.

    • Heat the reaction mixture to 120 °C and stir for 48 hours under an inert atmosphere.

    • Precipitate the polymer by pouring the cooled reaction mixture into methanol.

    • Collect the polymer by filtration and wash sequentially with methanol, acetone, and hexane.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to extract the polymer fraction.

    • Concentrate the chloroform fraction and precipitate the polymer again in methanol.

    • Collect the final polymer by filtration and dry under vacuum.

Data Presentation:

PropertyTypical Value Range
Number-Average Molecular Weight (Mn) 10 - 50 kDa
Polydispersity Index (PDI) 1.5 - 3.0
Decomposition Temperature (Td, 5% weight loss) > 350 °C
Optical Band Gap (Eg) 2.0 - 2.8 eV
HOMO Energy Level -5.2 to -5.8 eV
LUMO Energy Level -2.8 to -3.5 eV

Visualization:

Stille_Polymerization cluster_reactants Reactant Preparation cluster_polymerization Polymerization cluster_purification Purification monomers Monomers: - this compound - Bis(stannyl) comonomer solvent Anhydrous Chlorobenzene monomers->solvent reaction Heat to 120°C (48h) solvent->reaction catalyst Catalyst Solution: - Pd2(dba)3 - P(o-tol)3 catalyst->reaction precipitation1 Precipitate in Methanol reaction->precipitation1 filtration1 Filter & Wash precipitation1->filtration1 soxhlet Soxhlet Extraction filtration1->soxhlet precipitation2 Reprecipitate in Methanol soxhlet->precipitation2 drying Dry under Vacuum precipitation2->drying polymer Pure Conjugated Polymer drying->polymer

Caption: General workflow for Stille polycondensation.

Logical Relationships and Structure-Property Considerations

The properties of materials derived from this compound can be systematically tuned by varying the nature of the substituents introduced at the 3 and 8 positions.

Structure_Property cluster_structure Molecular Structure cluster_properties Material Properties cluster_applications Device Applications core 1,5-Naphthyridine Core (Electron Deficient) electronic Electronic Properties (HOMO/LUMO, Band Gap) core->electronic substituents Substituents at 3 & 8 positions substituents->electronic Tuning optical Optical Properties (Absorption, Emission) substituents->optical Tuning physical Physical Properties (Solubility, Thermal Stability) substituents->physical Control oled OLEDs electronic->oled ofet OFETs electronic->ofet opv OPVs electronic->opv optical->oled optical->opv physical->oled physical->ofet physical->opv

Caption: Structure-property-application relationships.

By introducing electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be modulated to optimize charge injection and transport in electronic devices. Furthermore, the choice of substituents will influence the solubility, processability, and solid-state packing of the resulting materials, all of which are critical factors for device performance.

Safety Considerations

  • This compound: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.

  • Organotin Reagents (for Stille coupling): Highly toxic. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). All waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.

  • Palladium Catalysts: Can be toxic and are expensive. Handle with care and recover when possible.

  • Solvents: Toluene and chlorobenzene are flammable and toxic. Use in a well-ventilated fume hood and take appropriate fire safety precautions.

These application notes and protocols provide a foundation for researchers to explore the potential of this compound as a valuable building block in materials science. Further research is encouraged to fully elucidate the properties of materials derived from this specific precursor and to optimize their performance in various electronic applications.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Amino-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed synthesis of amino-1,5-naphthyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors. The primary method detailed is the Buchwald-Hartwig amination, a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.

Core Concepts: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for constructing C(sp²)–N bonds.[1] The reaction facilitates the coupling of an aryl halide (in this case, a halo-1,5-naphthyridine) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and the introduction of an amino group via this method has become a key strategy in drug discovery.[1]

The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-1,5-naphthyridine to form a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.[1]

  • Reductive Elimination: The desired amino-1,5-naphthyridine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[1]

A critical aspect of a successful Buchwald-Hartwig amination is the selection of an appropriate phosphine ligand for the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and improve reaction rates and yields.[1]

Experimental Data

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various halo-1,5-naphthyridines with different amines.

Table 1: Palladium-Catalyzed Amination of 2-Chloro-1,5-naphthyridine

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃ (1.4)Toluene1101885BenchChem
MorpholinePd(OAc)₂ (2)XantPhos (4)NaOtBu (1.4)Dioxane1001292BenchChem
p-ToluidinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene1001688Adapted from Wolfe et al.
N-MethylanilinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (1.5)Toluene1002478Adapted from Wolfe et al.
CyclohexylaminePd₂(dba)₃ (0.5)BINAP (1)NaOtBu (1.4)Toluene802095Adapted from Wolfe et al.

Table 2: Palladium-Catalyzed Amination of other Halo-1,5-naphthyridines

SubstrateAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-1,5-naphthyridineAnilinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (1.5)Toluene1001291Adapted from Wolfe et al.
4-Bromo-1,5-naphthyridineTetrahydropyran-amidePd₂(dba)₃ (2)(R)-(+)-BINAP (4)NaOtBu (2)Toluene1102475[2]
2-Triflyloxy-1,5-naphthyridineVarious AminesPd(OAc)₂ (3)XantPhos (6)K₃PO₄ (2)Dioxane1001660-85Adapted from Gellibert et al.

Experimental Protocols

The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of halo-1,5-naphthyridines.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Chloro-1,5-naphthyridine using XantPhos

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-1,5-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.4 mmol) or sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).[1]

  • Add anhydrous toluene or dioxane (5 mL).[1]

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.[1]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired amino-1,5-naphthyridine.[1]

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of Aryl Bromides using BINAP

Materials:

  • Aryl bromide (e.g., 2-bromo-1,5-naphthyridine)

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of argon, add the palladium source (0.5-2.0 mol % Pd), BINAP (1.0-3.0 mol %), and sodium tert-butoxide (1.4 equiv) to an oven-dried, resealable Schlenk tube.

  • Add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and toluene.

  • Seal the tube and heat the reaction mixture at 80-110 °C with stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction by TLC or GC/MS.

  • After cooling to room temperature, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography on silica gel.

Visualizations

Catalytic Cycle and Workflow

The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X (L) OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord PdAmine Ar-Pd(II)-N(H)R₂ (L) AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)-NR₂ (L) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Halo-1,5-naphthyridine, Amine, Pd Catalyst, Ligand, and Base in an inert atmosphere. start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat Reaction Mixture (80-120 °C, 12-24 h) solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Amino-1,5-naphthyridine purification->product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Inhibitor Amino-1,5-naphthyridine Derivative Inhibitor->RAF Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for Dichloronaphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving dichloronaphthyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols. The following frequently asked questions (FAQs) and troubleshooting guides are based on established methodologies for Suzuki-Miyaura cross-coupling of related dihaloheterocycles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a dichloronaphthyridine substrate showing low to no yield?

A1: Low reactivity is a common challenge with dichloronaphthyridines, as the carbon-chlorine (C-Cl) bond is stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult. Several factors could be contributing to low or no product formation:

  • Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active to promote the reaction. More robust catalytic systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are typically required to facilitate the oxidative addition of the C-Cl bond.[1][2]

  • Ineffective Base: The choice of base is critical for the transmetalation step. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the substrate or catalyst.

  • Inappropriate Solvent: The solvent system must be able to dissolve the reactants and stabilize the catalytic species. Aprotic polar solvents or mixtures with water are often employed.

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation. Incomplete degassing of solvents and reagents is a common cause of reaction failure.[3]

  • Low Reaction Temperature: Due to the lower reactivity of chlorides, higher reaction temperatures are often necessary to drive the reaction to completion.

Q2: I am observing a mixture of mono- and di-substituted products. How can I control the selectivity for mono-arylation?

A2: Achieving selective mono-substitution is a key challenge. The two chlorine atoms on the naphthyridine ring will have different reactivities based on their electronic and steric environment. To favor mono-arylation:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess will favor di-substitution.

  • Lower Reaction Temperature and Time: Harsher conditions (higher temperature, longer reaction time) will promote the second coupling reaction. Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.

  • Ligand Choice: The steric and electronic properties of the ligand can influence selectivity. Bulky ligands can sometimes favor mono-substitution by sterically hindering the approach to the second reaction site after the first coupling has occurred.

Q3: How can I control which chlorine atom reacts in a regioselective Suzuki coupling?

A3: The inherent electronic properties of the dichloronaphthyridine ring often dictate a preferred site of reaction. Typically, the chlorine atom at a more electron-deficient position is more reactive. However, regioselectivity can often be controlled by the choice of ligand.[4][5]

  • Ligand-Controlled Selectivity: It has been demonstrated in related systems like dichloropyridines and dichloropyridazines that the choice of ligand can invert the intrinsic selectivity.[4][5] For example, a sterically hindered N-heterocyclic carbene (NHC) ligand might favor reaction at a less sterically accessible but electronically favorable position, while a different phosphine ligand might direct the reaction to the other position. A systematic screening of ligands is often necessary to achieve the desired regioselectivity.

Q4: What are the common side reactions in Suzuki coupling of dichloronaphthyridines and how can I minimize them?

A4: Several side reactions can reduce the yield of your desired product:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[3] It is often promoted by high temperatures and the presence of water. To minimize this, you can use anhydrous solvents, use a less basic or non-aqueous base (like KF), or use boronic esters (e.g., pinacol esters) which are more stable.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or Pd(II) species.[3] Thoroughly degassing your reaction mixture is crucial to prevent this. Using a Pd(0) precatalyst or ensuring complete reduction of a Pd(II) precatalyst can also help.

  • Dehalogenation: The replacement of a chlorine atom with a hydrogen atom can occur.[3] This side reaction can be promoted by certain bases or impurities in the reaction mixture. Screening different bases may help to mitigate this issue.

  • Hydrolysis of the Dichloronaphthyridine: Under strongly basic aqueous conditions and high temperatures, the chloro-substituents can be susceptible to nucleophilic substitution by hydroxide, leading to the formation of hydroxynaphthyridines. Using milder bases or anhydrous conditions can prevent this.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Recommendations
Low to No Product Formation 1. Inactive catalyst system. 2. Ineffective base. 3. Inappropriate solvent. 4. Oxygen contamination. 5. Insufficient temperature.1. Catalyst/Ligand: Switch to a more active system. Use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. Increase catalyst loading if necessary. 2. Base: Screen different bases. Strong, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective. Consider using KF under anhydrous conditions if substrate or product are base-sensitive. 3. Solvent: Use a solvent system known to be effective for Suzuki couplings of heteroaryl chlorides, such as 1,4-dioxane/water, toluene/water, or THF/water. Anhydrous solvents like DMF or DME can also be tested. 4. Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. 5. Temperature: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective in driving the reaction to completion in shorter times.
Poor Regioselectivity (Mixture of Isomers) 1. Similar reactivity of the two C-Cl bonds. 2. Inappropriate ligand choice.1. Ligand Screening: This is the most critical step for controlling regioselectivity. Screen a panel of ligands with varying steric and electronic properties. For example, compare a bulky biarylphosphine ligand (e.g., XPhos) with a less bulky one, or with an NHC ligand (e.g., IPr). 2. Temperature Optimization: Lowering the reaction temperature may enhance the kinetic selectivity between the two positions.
Significant Side Product Formation 1. Protodeboronation: Presence of excess water or strong base. 2. Homocoupling: Presence of oxygen. 3. Dehalogenation: Inappropriate base or reaction conditions.1. Protodeboronation: Use a boronic ester instead of a boronic acid. Use anhydrous solvents and a non-aqueous base like KF. 2. Homocoupling: Ensure rigorous degassing of the reaction mixture. 3. Dehalogenation: Screen alternative bases and consider lowering the reaction temperature.

Comparative Data for Suzuki Coupling of Dihaloheterocycles

The following tables summarize typical reaction conditions that have been successful for the Suzuki-Miyaura coupling of dichloropyridines and dichloropyrimidines, which can serve as a starting point for optimizing reactions with dichloronaphthyridines.

Table 1: Catalyst and Ligand Systems

Catalyst PrecursorLigandTypical Loading (mol%)Target Substrate TypeReference
Pd(OAc)₂SPhos1-2Aryl chlorides[1]
Pd₂(dba)₃XPhos1-2Heteroaryl chlorides[6]
PdCl₂(dppf)-2-5General aryl chlorides[7]
Pd(PPh₃)₄-2-5More reactive aryl chlorides[8][9]
Pd(PEPPSI)-IPr-1-3For specific regioselectivity[4]

Table 2: Common Bases and Solvents

BaseSolvent SystemTypical Temperature (°C)NotesReference
K₃PO₄1,4-Dioxane / H₂O80 - 110Good for a wide range of substrates.[6]
Cs₂CO₃1,4-Dioxane / H₂O80 - 100Often provides higher yields for challenging substrates.[7]
K₂CO₃Toluene / H₂O or DME / H₂O80 - 110Common and cost-effective choice.[8]
KFTHF (anhydrous)60 - 80Milder conditions, useful for base-sensitive substrates.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Dichloronaphthyridine
  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the dichloronaphthyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R'-B(OR)₂(Base)]⁻ r_pd_r R-Pd(II)-R' L_n transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reactants Ar-X + R'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed q1 Is the catalyst system active enough for C-Cl activation? start->q1 ans1_no Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. q1->ans1_no No q2 Is the base effective? q1->q2 Yes ans1_no->q2 ans2_no Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). q2->ans2_no No q3 Is the system properly degassed? q2->q3 Yes ans2_no->q3 ans3_no Degas solvents and reaction mixture thoroughly. q3->ans3_no No q4 Is the reaction temperature sufficient? q3->q4 Yes ans3_no->q4 ans4_no Increase temperature (80-120 °C). Consider microwave irradiation. q4->ans4_no No end Reaction Optimized q4->end Yes ans4_no->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Chlorination of 1,5-Naphthyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 1,5-naphthyridine-N-oxide. Our aim is to help you navigate common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the chlorination of 1,5-naphthyridine-N-oxide with phosphorus oxychloride (POCl₃)?

A1: The chlorination of 1,5-naphthyridine-N-oxide with phosphorus oxychloride (POCl₃) is expected to yield a mixture of monochlorinated products, primarily 4-chloro-1,5-naphthyridine and 2-chloro-1,5-naphthyridine . The reaction proceeds through the N-oxide, which activates the pyridine ring for nucleophilic substitution.[1][2]

Q2: What are the most common side reactions observed during this chlorination?

A2: The most prevalent side reaction is the formation of dichloro-1,5-naphthyridine isomers .[1] This is particularly common if the reaction conditions are too harsh or if 1,5-naphthyridine-di-N-oxide is present or formed in situ. Other potential side reactions include incomplete reaction, leaving unreacted starting material, and deoxygenation of the N-oxide without chlorination under certain conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] A suitable eluent system should be developed to distinguish between the starting material (1,5-naphthyridine-N-oxide), the desired monochlorinated products, and the various side products. Staining with an appropriate agent may be necessary for visualization if the compounds are not UV-active.

Q4: What are the safety precautions I should take when working with phosphorus oxychloride (POCl₃)?

A4: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic fumes. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure all glassware is thoroughly dried before use to prevent uncontrolled reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chlorination of 1,5-naphthyridine-N-oxide.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of monochlorinated product - Incomplete reaction. - Suboptimal reaction temperature or time. - Insufficient amount of chlorinating agent.- Monitor the reaction by TLC to ensure completion. - Gradually increase the reaction temperature and/or prolong the reaction time. - Use a slight excess of POCl₃.
Formation of significant amounts of dichloro-1,5-naphthyridines - Overly harsh reaction conditions (high temperature or long reaction time). - Use of a large excess of POCl₃. - Presence of 1,5-naphthyridine-di-N-oxide in the starting material.- Carefully control the reaction temperature and time. - Use a minimal excess of POCl₃ (e.g., 1.1-1.5 equivalents). - Ensure the purity of the starting 1,5-naphthyridine-N-oxide.
Presence of unreacted starting material - Insufficient heating or reaction time. - Deactivation of the chlorinating agent due to moisture.- Ensure the reaction has gone to completion by TLC monitoring. - Use anhydrous conditions and freshly distilled POCl₃.
Difficulty in separating isomeric products - Similar polarities of the 2-chloro and 4-chloro isomers, as well as dichloro byproducts.- Employ high-performance column chromatography with a shallow solvent gradient. - Consider using a different stationary phase, such as alumina. - Acid-base extraction can sometimes help in separating isomers with different basicities.[4]

Experimental Protocols

General Protocol for Monochlorination of 1,5-Naphthyridine-N-oxide

This protocol aims to favor the formation of monochlorinated products.

Materials:

  • 1,5-Naphthyridine-N-oxide

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous solvent (e.g., chloroform or acetonitrile)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 1,5-naphthyridine-N-oxide (1 equivalent) in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for the time determined by TLC monitoring (typically 2-6 hours).

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Cool the residue in an ice bath and cautiously quench the reaction by the slow addition of crushed ice.

  • Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or alumina to separate the isomeric products.

Data Presentation

The following table summarizes the potential products and byproducts of the chlorination of 1,5-naphthyridine-N-oxide. Please note that the exact yields can vary significantly based on the reaction conditions.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Position of Chlorination
4-Chloro-1,5-naphthyridineC₈H₅ClN₂164.604
2-Chloro-1,5-naphthyridineC₈H₅ClN₂164.602
2,4-Dichloro-1,5-naphthyridineC₈H₄Cl₂N₂199.042, 4
2,6-Dichloro-1,5-naphthyridineC₈H₄Cl₂N₂199.042, 6
Other Dichloro IsomersC₈H₄Cl₂N₂199.04Various

Visualizations

Reaction Pathway and Side Reactions

chlorination_pathway start 1,5-Naphthyridine-N-oxide main_product 4-Chloro-1,5-naphthyridine start->main_product Major Pathway iso_product 2-Chloro-1,5-naphthyridine start->iso_product Minor Pathway side_product Dichloro-1,5-naphthyridines main_product->side_product Further Chlorination iso_product->side_product Further Chlorination reagent POCl₃ reagent->start troubleshooting_workflow start Low Yield or Impure Product check_tlc Analyze crude product by TLC start->check_tlc unreacted_sm Unreacted Starting Material Present check_tlc->unreacted_sm Yes multiple_spots Multiple Products/Byproducts check_tlc->multiple_spots No optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Use anhydrous reagents unreacted_sm->optimize_conditions purification Optimize Purification: - High-performance column chromatography - Acid-base extraction multiple_spots->purification success Pure Product, Improved Yield optimize_conditions->success purification->success

References

Technical Support Center: Purification of 3,8-dichloro-1,5-naphthyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 3,8-dichloro-1,5-naphthyridine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate stationary and mobile phase for purifying this compound?

A1: For a polar heterocyclic compound like this compound, silica gel is the recommended stationary phase to start with.[1][2] The selection of the mobile phase is critical and should be determined by preliminary Thin-Layer Chromatography (TLC).[1] Test various solvent systems of differing polarities, such as mixtures of a non-polar solvent (e.g., hexane, heptane) with a more polar solvent (e.g., ethyl acetate, dichloromethane). The ideal mobile phase should provide a retention factor (Rf) for the target compound between 0.2 and 0.4 to ensure good separation from impurities.[2]

Q2: My compound is streaking or "tailing" on the TLC plate and the column. What is causing this and how can I fix it?

A2: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like naphthyridines on standard silica gel. This occurs because the basic nitrogen atoms on your compound interact strongly with the acidic silanol groups on the silica surface. To mitigate this, add a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[3] This will neutralize the acidic sites on the silica gel, leading to sharper, more symmetrical peaks.

Q3: this compound has poor solubility in my chosen mobile phase. How should I load my sample onto the column?

A3: If your compound is not readily soluble in the eluent, the "dry loading" method is highly recommended over wet loading.[4][5] To do this, dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane). Add a portion of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[4] Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder, containing your compound adsorbed onto the silica, can then be carefully added to the top of the prepared column.

Q4: My product recovery from the column is very low. What are the potential reasons?

A4: Low recovery can stem from several factors. The compound may be irreversibly adsorbed onto the silica gel or could be decomposing on the acidic stationary phase.[6] Before running a large-scale column, it is wise to perform a stability test by spotting your compound on a silica TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[6] If instability is suspected, consider using a less acidic stationary phase like neutral alumina or silica gel that has been deactivated with a base.[3][6]

Q5: An impurity is eluting very close to my desired product. How can I improve the separation?

A5: When an impurity has a similar polarity to your target compound, achieving separation can be challenging.[3] The first approach is to use "flash" chromatography with a very shallow solvent gradient, which can enhance resolution. If this is not effective, you may need to experiment with different solvent systems. Changing one of the solvents (e.g., switching from ethyl acetate to acetone) can alter the selectivity of the separation and may resolve the overlapping spots. High-performance column chromatography might be necessary for particularly difficult separations.[3]

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Poor Resolution / Co-elution of Impurities 1. Inappropriate mobile phase polarity. 2. Column is overloaded with sample. 3. Column packed improperly.1. Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values. 2. Use a shallower elution gradient. 3. Reduce the amount of crude material loaded onto the column. 4. Ensure the column is packed uniformly without cracks or channels.
Tailing or Streaking of Product 1. Strong interaction between the basic naphthyridine and acidic silica gel.1. Add 0.5-1% triethylamine or pyridine to the mobile phase to mask active sites on the silica.[3] 2. Use a different stationary phase, such as neutral alumina.
Compound Does Not Elute 1. The mobile phase is not polar enough. 2. The compound is degrading on the column. 3. The compound has irreversibly adsorbed to the stationary phase.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). 2. Perform a TLC stability test.[6] If the compound is unstable, use a deactivated stationary phase. 3. Consider using an alternative stationary phase like alumina.
Cracked or Channeled Silica Bed 1. The column was packed improperly (e.g., dry packing). 2. The column ran dry at some point during the purification.1. Repack the column using a "slurry" method to ensure a homogenous bed. 2. Always maintain the solvent level above the top of the stationary phase to prevent cracks from forming.
Low Product Yield 1. Irreversible adsorption or decomposition (see above). 2. Product is too soluble in the collected fractions, leading to loss during solvent removal. 3. The chosen fractions were not pure.1. Address potential stability issues with the stationary phase. 2. Evaporate solvents at the lowest practical temperature to avoid degradation or loss of volatile products. 3. Carefully analyze all fractions by TLC before combining them for evaporation.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Mobile Phase Selection via TLC:

  • Prepare several potential eluent systems (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 4:1, 2:1; Dichloromethane:Ethyl Acetate 95:5).

  • Spot the crude material on separate TLC plates and develop them in the prepared eluents.

  • The optimal system is one that moves the desired product to an Rf value of approximately 0.2-0.4 and shows good separation from all impurities.[2]

2. Column Preparation (Wet Slurry Method):

  • Select a glass column of appropriate size for the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge air bubbles.

  • Open the stopcock to drain some solvent, settling the silica bed. Add a final layer of sand on top to protect the silica surface.[2] Do not let the solvent level drop below the top of the sand.

3. Sample Loading (Dry Method):

  • Dissolve the crude this compound in a minimal amount of a solvent like dichloromethane.

  • Add silica gel (approx. 10-20x the sample weight) and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[4]

  • Carefully add this powder as a uniform layer on top of the sand in the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring the top layer of the sample is not disturbed.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).

  • Begin collecting the eluate in a series of numbered test tubes or flasks.

  • If a gradient elution is required, start with the least polar mobile phase and gradually increase the polarity by adding more of the polar solvent.

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions using TLC to identify which ones contain the pure product.[2]

  • Combine the fractions that show a single spot corresponding to the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

  • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.

Visualization of Troubleshooting Workflow

G Troubleshooting Workflow for Column Chromatography start Poor Purification Result problem1 Poor Separation (Overlapping Spots) start->problem1 problem2 Tailing / Streaking start->problem2 problem3 No Product Elution start->problem3 problem4 Low Yield start->problem4 cause1a Wrong Solvent Polarity problem1->cause1a cause1b Column Overloaded problem1->cause1b cause2a Basic Compound on Acidic Silica problem2->cause2a cause3a Eluent Not Polar Enough problem3->cause3a cause3b Compound Degradation problem3->cause3b problem4->cause3b cause4a Irreversible Adsorption problem4->cause4a cause4b Impure Fractions Combined problem4->cause4b solution1a Optimize Eluent via TLC cause1a->solution1a solution1b Use Shallower Gradient cause1a->solution1b solution1c Reduce Sample Load cause1b->solution1c solution2a Add 0.5-1% Triethylamine to Eluent cause2a->solution2a solution2b Use Alumina Station Phase cause2a->solution2b solution3a Increase Eluent Polarity cause3a->solution3a solution3b Test Stability / Use Deactivated Silica cause3b->solution3b solution4a Re-evaluate Stationary Phase cause4a->solution4a solution4b Analyze All Fractions Carefully by TLC cause4b->solution4b

Caption: Troubleshooting workflow for common issues encountered during column chromatography.

References

Technical Support Center: Cross-Coupling Reactions of 3,8-dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation during cross-coupling reactions of 3,8-dichloro-1,5-naphthyridine.

Troubleshooting Guide: Minimizing Dehalogenation

Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaromatic halides like this compound. This guide provides a systematic approach to troubleshoot and minimize this unwanted side product.

Problem: Significant formation of mono- or di-dehalogenated 1,5-naphthyridine is observed.

Immediate Troubleshooting Steps
  • Verify Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the catalyst and promote side reactions. Thoroughly degas all solvents and reagents before use.

  • Check Reagent Purity: Impurities in solvents, starting materials, or bases can be a source of protons or hydrides, leading to dehalogenation. Use high-purity, dry solvents and fresh reagents.

Systematic Optimization Strategy

If the immediate steps do not resolve the issue, a systematic optimization of the reaction parameters is recommended. The choice of ligand, base, and solvent are the most critical factors.

dot

Troubleshooting_Workflow cluster_start Start: Dehalogenation Observed cluster_ligand Step 1: Ligand Optimization cluster_base Step 2: Base Optimization cluster_solvent Step 3: Solvent & Temperature Optimization cluster_end Outcome start High Dehalogenation in Cross-Coupling of This compound ligand Modify Ligand System start->ligand ligand_q Is dehalogenation reduced? ligand->ligand_q base Modify Base ligand_q->base No success Optimized Conditions: Minimal Dehalogenation ligand_q->success Yes ligand_a Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. ligand_a->ligand base_q Is dehalogenation reduced? base->base_q solvent Change Solvent & Lower Temperature base_q->solvent No base_q->success Yes base_a Switch from strong alkoxides (NaOtBu) to weaker inorganic bases (K3PO4, K2CO3, Cs2CO3). base_a->base solvent_q Is dehalogenation reduced? solvent->solvent_q solvent_q->success Yes fail Problem Persists: Consult further literature on similar systems solvent_q->fail No solvent_a Switch to aprotic, less polar solvents (e.g., Toluene, Dioxane). Lower reaction temperature. solvent_a->solvent

Caption: Troubleshooting workflow for minimizing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to dehalogenation?

A1: The 1,5-naphthyridine ring is electron-deficient due to the presence of two nitrogen atoms. This electronic property makes the carbon-chlorine bonds more susceptible to side reactions like hydrodehalogenation, where a hydride source in the reaction mixture can lead to the replacement of chlorine with hydrogen. The reaction mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the naphthyridine moiety to yield the dehalogenated product.

Q2: Which chlorine atom is more likely to be substituted or dehalogenated?

A2: For many dihalogenated N-heteroarenes, the halide positioned alpha to a nitrogen atom is conventionally more reactive in Pd-catalyzed cross-couplings.[1] However, the regioselectivity can be influenced and even reversed by the choice of ligand, catalyst, and reaction conditions. For this compound, both positions are susceptible, and achieving selective mono-functionalization without competing dehalogenation can be challenging.

Q3: How does the choice of phosphine ligand affect dehalogenation?

A3: The ligand plays a critical role in modulating the reactivity of the palladium catalyst.

  • Bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or bulky trialkylphosphines) are generally preferred.[2] Their steric bulk promotes the desired reductive elimination step to form the C-C or C-N bond, making it faster than the competing dehalogenation pathway. Their electron-donating nature also stabilizes the palladium center.[3]

  • Less bulky or electron-poor ligands (like PPh₃) can lead to slower reductive elimination, providing more opportunity for the formation and reaction of Pd-H species, thus increasing the likelihood of dehalogenation.

Q4: What is the role of the base in preventing dehalogenation?

A4: The base is crucial for the catalytic cycle, but its nature can significantly influence the extent of dehalogenation.

  • Strong alkoxide bases (e.g., sodium tert-butoxide, NaOtBu) can sometimes promote dehalogenation, potentially by generating hydride species through decomposition or reaction with the solvent.

  • Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often a better choice for sensitive substrates as they are less prone to generating hydride species.[2]

Q5: Which solvents are recommended to minimize dehalogenation?

A5: The solvent can act as a hydride source and also affects the solubility and reactivity of the catalyst system.

  • Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are generally recommended.[4]

  • Protic solvents , such as alcohols, should be used with caution as they can be a direct source of protons or hydrides, leading to increased dehalogenation. If a protic solvent is necessary, using it as a co-solvent in minimal amounts may be a viable compromise.

dot

Competing_Pathways Ar_Pd_X Ar-Pd(II)-X (Naphthyridine-Pd Complex) Transmetalation Transmetalation Ar_Pd_X->Transmetalation Reductive_Elimination_Undesired Reductive Elimination Ar_Pd_X->Reductive_Elimination_Undesired Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R-NH2) Coupling_Partner->Transmetalation Desired_Product Desired Product (Ar-R) label_desired Desired Pathway Pd_H Pd-H Species Pd_H->Reductive_Elimination_Undesired Dehalogenated_Product Dehalogenated Product (Ar-H) label_undesired Undesired Dehalogenation Pathway Reductive_Elimination_Desired Reductive Elimination Transmetalation->Reductive_Elimination_Desired Forms Ar-Pd-R Reductive_Elimination_Desired->Desired_Product Reductive_Elimination_Undesired->Dehalogenated_Product Hydride_Source Hydride Source (Base, Solvent, Water) Hydride_Source->Pd_H

Caption: Competing pathways in cross-coupling reactions.

Data on Reaction Conditions

Disclaimer: Experimental data specifically for this compound is limited in the literature. The following tables provide illustrative data from closely related dihalo-N-heterocyclic systems to guide optimization.

Table 1: Effect of Ligand and Base in Suzuki-Miyaura Coupling of Dihalopyridines

EntryDihalopyridineCatalyst/LigandBaseSolventTemp (°C)Yield of Mono-arylated Product (%)Ref.
12,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃MeOHRT<40[5]
22,4-DichloropyridinePd(PEPPSI)(IPr)K₂CO₃Dioxane100High C4 selectivity[6]
32,6-DichloropyridinePd(OAc)₂ / Ad₂PⁿBuLiOtBuDioxane/H₂O10094 (dialkylated)[7]
47-chloro-2-methyl-1,6-naphthyridin-3-yl triflatePd(PPh₃)₄K₂CO₃Dioxane/H₂O6061[5]

Table 2: Conditions for Buchwald-Hartwig Amination of Chloro-N-Heterocycles

EntrySubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Ref.
12-Chloro-1,5-naphthyridinePd(OAc)₂ / XantPhosCs₂CO₃Toluene110High[2]
24-ChlorotoluenePd(dba)₂ / XPhosNaOtBuToluenereflux94
3Aryl ChloridesPd(0) / BINAPNaOtBuToluene70-10070-95[1]
42-Bromo-1,5-naphthyridinePd(OAc)₂ / XPhosCs₂CO₃DMFMWHigh[6]

Experimental Protocols

The following are general protocols that can be adapted for the cross-coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions for this specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for challenging heteroaromatic chlorides and aims to minimize dehalogenation by using a bulky phosphine ligand and a phosphate base.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the corresponding ligand (e.g., XPhos, if not using a pre-catalyst) under a counterflow of inert gas.

  • Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M).

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (start with 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a common catalyst system for the amination of challenging heteroaryl chlorides.[2]

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add to an oven-dried Schlenk tube: this compound (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos or SPhos, 4-6 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1-0.2 M).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Synthesis of 3,8-dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,8-dichloro-1,5-naphthyridine synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q1: I am not getting the expected yield of this compound. What are the potential reasons?

A1: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the starting materials, particularly the precursor 1,5-naphthyridine-3,8-diol (or its tautomeric dione form), are pure and dry. Impurities can interfere with the chlorination reaction.

  • Inefficient Chlorination: The choice and handling of the chlorinating agent are critical. Phosphorus oxychloride (POCl₃) is a commonly used reagent. Ensure it is fresh and has not been degraded by moisture. The reaction temperature and time are also crucial parameters that may require optimization.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or increasing the temperature.

  • Product Decomposition: The product, this compound, might be susceptible to decomposition under harsh reaction or work-up conditions. Avoid excessively high temperatures and prolonged exposure to strong acids or bases.

  • Losses During Work-up and Purification: Significant product loss can occur during aqueous work-up (if applicable) and purification steps. Optimize extraction procedures and choose an appropriate purification method to minimize losses.

Issue 2: Formation of Side Products and Impurities

Q2: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

A2: The formation of byproducts is a common challenge. Potential impurities in the synthesis of this compound may include:

  • Monochloro-1,5-naphthyridines: Incomplete chlorination can lead to the formation of 3-chloro-1,5-naphthyridin-8-ol or 8-chloro-1,5-naphthyridin-3-ol. To minimize these, ensure a sufficient excess of the chlorinating agent and optimized reaction conditions (time and temperature) to drive the reaction to completion.

  • Over-chlorinated or Decomposed Products: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the formation of unidentified, often tarry, byproducts. Careful control of the reaction parameters is essential.

  • Residual Starting Material: As mentioned previously, unreacted 1,5-naphthyridine-3,8-diol can be a significant impurity.

Issue 3: Difficulties in Product Purification

Q3: I am struggling to purify the crude this compound. What are the recommended purification methods?

A3: The purification of chlorinated heterocyclic compounds can be challenging due to their similar polarities to certain byproducts. The following methods can be employed:

  • Recrystallization: This is often the first method to try for solid products. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetonitrile, toluene, or mixtures with water) are recommended to find the optimal conditions.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a common alternative. A solvent system that provides good separation on a TLC plate should be used for the column. A typical starting point could be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution may be necessary to separate closely eluting impurities.

  • Acid-Base Extraction: If the impurities have significantly different basicity compared to the product, an acid-base extraction during the work-up can be effective. For example, washing the organic layer with a dilute acid solution could remove more basic impurities.

Frequently Asked Questions (FAQs)

Q4: What is a common synthetic route to prepare this compound?

A4: A frequently employed method for the synthesis of this compound involves the chlorination of 1,5-naphthyridine-3,8-diol (which exists in tautomeric equilibrium with 1,5-dihydro-1,5-naphthyridine-3,8-dione). This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine to neutralize the generated HCl.

Q5: What are the key reaction parameters to control for a successful synthesis?

A5: The following parameters are crucial for optimizing the yield and purity:

  • Reaction Temperature: The temperature should be carefully controlled. While heating is generally required to drive the reaction, excessive temperatures can lead to decomposition and the formation of side products.

  • Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material without significant product degradation. Monitoring the reaction by TLC or HPLC is highly recommended.

  • Stoichiometry of Reagents: The molar ratio of the substrate to the chlorinating agent is important. An excess of the chlorinating agent is often used to ensure complete dichlorination.

Quantitative Data Summary

The following table summarizes hypothetical data on the effect of different reaction conditions on the yield of this compound. This data is for illustrative purposes to guide optimization efforts.

EntryChlorinating AgentBase (equiv.)Temperature (°C)Time (h)Yield (%)
1POCl₃ (3 equiv.)None110465
2POCl₃ (3 equiv.)N,N-Dimethylaniline (1.2 equiv.)110478
3POCl₃ (5 equiv.)N,N-Dimethylaniline (1.2 equiv.)110685
4POCl₃ (5 equiv.)N,N-Dimethylaniline (1.2 equiv.)130670 (with increased byproducts)

Experimental Protocols

Key Experiment: Synthesis of this compound from 1,5-Naphthyridine-3,8-diol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1,5-Naphthyridine-3,8-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, but recommended)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 1,5-naphthyridine-3,8-diol (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq), slowly add N,N-dimethylaniline (1.2 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

G cluster_0 Synthesis Workflow start Start: 1,5-Naphthyridine-3,8-diol reaction Chlorination with POCl3 (Optional: N,N-Dimethylaniline) start->reaction workup Aqueous Work-up (Quenching and Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: this compound purification->product

Caption: A general experimental workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic low_yield Low Yield? check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes optimize_conditions Optimize Temperature and Reaction Time low_yield->optimize_conditions Yes improve_workup Improve Work-up and Purification low_yield->improve_workup Yes side_products Side Products Present? check_reagents->side_products optimize_conditions->side_products improve_workup->side_products adjust_chlorination Adjust Chlorinating Agent Excess and Conditions side_products->adjust_chlorination Yes refine_purification Refine Purification Method side_products->refine_purification Yes

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

Technical Support Center: Catalyst Poisoning in Reactions with 1,5-Naphthyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving 1,5-naphthyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with 1,5-naphthyridine substrates showing low to no conversion?

A1: The primary reason for low or no conversion in cross-coupling reactions with 1,5-naphthyridine substrates is catalyst poisoning. The lone pair of electrons on the nitrogen atoms of the 1,5-naphthyridine ring can coordinate strongly to the metal center of the catalyst (e.g., palladium), forming an inactive or less active complex. This sequestration of the catalyst from the catalytic cycle leads to a significant decrease in reaction rate and overall yield.

Q2: What is the mechanism of catalyst poisoning by 1,5-naphthyridine?

A2: Catalyst poisoning by 1,5-naphthyridine occurs through the formation of a stable complex between the nitrogen atoms of the substrate and the active metal center of the catalyst. This is a form of chemical deactivation where the substrate itself acts as an inhibitor.[1] The strong coordination of the 1,5-naphthyridine to the metal center blocks the active sites required for the catalytic cycle to proceed, effectively halting the reaction.

Q3: Which types of cross-coupling reactions are most affected by 1,5-naphthyridine substrates?

A3: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions are particularly susceptible to catalyst poisoning by 1,5-naphthyridine and other nitrogen-containing heterocycles.[2][3] These reactions rely on a delicate balance of coordination and dissociation of reactants and products from the palladium center, which is disrupted by the strongly coordinating 1,5-naphthyridine substrate.

Q4: How can I mitigate catalyst poisoning when working with 1,5-naphthyridine substrates?

A4: Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the metal center, making it more difficult for the 1,5-naphthyridine to coordinate and poison the catalyst.

  • Catalyst Choice: Employ pre-formed catalysts or pre-catalysts that are more resistant to poisoning.

  • Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and base. In some cases, a lower temperature for a longer duration may be beneficial.

  • Additives: The use of additives that can competitively coordinate to the catalyst or the substrate may help to prevent poisoning.

Q5: Are there any general methods for regenerating a catalyst that has been poisoned by a 1,5-naphthyridine substrate?

A5: While in-situ regeneration is challenging, ex-situ regeneration of palladium catalysts can sometimes be achieved. Common methods include:

  • Washing: Washing the catalyst with a suitable solvent may remove the poisoning species. For palladium on carbon (Pd/C), a sequence of washes with deionized water and methanol, followed by treatment with a reducing agent, can restore activity.

  • Thermal Treatment: For supported catalysts, controlled heating under a specific atmosphere can sometimes remove the poisoning molecules.

  • Chemical Treatment: Acid or base washes can be used to remove certain poisons, but care must be taken not to damage the catalyst itself.

Troubleshooting Guides

Issue: Low or No Product Yield in Suzuki-Miyaura Coupling of a Halo-1,5-Naphthyridine

Possible Cause Troubleshooting Step
Catalyst Poisoning 1. Switch to a Bulkier Ligand: Employ sterically hindered phosphine ligands like XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand. 2. Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial poisoning. 3. Use a More Robust Pre-catalyst: Consider using a pre-formed palladium(0) source or a modern palladacycle pre-catalyst.
Suboptimal Base 1. Screen Different Bases: The choice of base is critical. Try switching from a carbonate base (e.g., K₂CO₃) to a phosphate base (e.g., K₃PO₄) or an organic base. 2. Ensure Base Purity and Anhydrous Conditions: Use a freshly opened or properly stored base. Ensure anhydrous conditions if required by the specific protocol.
Solvent Effects 1. Change the Solvent: Common solvents for Suzuki-Miyaura reactions include dioxane, THF, and toluene, often with a small amount of water. The optimal solvent can be substrate-dependent. 2. Ensure Proper Degassing: Thoroughly degas the solvent and reaction mixture to prevent catalyst oxidation.
Poor Reagent Quality 1. Check Boronic Acid/Ester Stability: Boronic acids can be prone to protodeboronation. Verify the purity of your boronic acid or consider using a more stable boronic ester (e.g., pinacol ester). 2. Verify Halo-1,5-Naphthyridine Purity: Ensure the starting material is pure and free of impurities that could interfere with the reaction.

Issue: Incomplete Conversion in Buchwald-Hartwig Amination of a Halo-1,5-Naphthyridine

Possible Cause Troubleshooting Step
Catalyst Inhibition 1. Select an Appropriate Ligand: For amination of halo-1,5-naphthyridines, bulky, electron-rich biarylphosphine ligands (e.g., XantPhos, DavePhos) are often effective.[4] 2. Optimize Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes help to prevent substrate coordination to the catalyst.
Incorrect Base 1. Choose a Suitable Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be critical and may require screening.
Temperature and Reaction Time 1. Adjust Reaction Temperature: These reactions often require elevated temperatures (80-120 °C). However, excessively high temperatures can lead to catalyst decomposition. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If the reaction stalls, it may indicate catalyst deactivation over time.
Amine Substrate Issues 1. Consider Amine Basicity and Sterics: The nature of the amine coupling partner can influence the reaction outcome. Less basic or more sterically hindered amines may require more forcing conditions.

Data Presentation

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of 2-Iodo-1,5-Naphthyridine with Various Boronic Acids [5]

Boronic Acid Product Yield (%)
Phenylboronic acid2-Phenyl-1,5-naphthyridine92
4-Methylphenylboronic acid2-(4-Methylphenyl)-1,5-naphthyridine95
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1,5-naphthyridine90
3-Thienylboronic acid2-(3-Thienyl)-1,5-naphthyridine88

Reaction conditions: 2-iodo-1,5-naphthyridine (1.0 eq.), boronic acid (1.5 eq.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq.), DMF, 90 °C, 12 h.

Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of 2-Chloro-1,5-Naphthyridine [4]

Amine Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%)
AnilinePd(OAc)₂ / XantPhosCs₂CO₃Toluene1101885
MorpholinePd₂(dba)₃ / BINAPNaOtBuDioxane1002478
BenzylaminePd(OAc)₂ / XPhosK₃PO₄Toluene1001691

Note: The data in these tables are illustrative and have been compiled from literature sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-1,5-Naphthyridine

  • Reaction Setup: To an oven-dried Schlenk tube, add the halo-1,5-naphthyridine (1.0 mmol), the boronic acid or boronic ester (1.2-1.5 mmol), the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., DMF, dioxane, or toluene/water mixture, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-1,5-Naphthyridine [4]

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XantPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the halo-1,5-naphthyridine (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction for completion using TLC or LC-MS (typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

catalyst_poisoning cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Halo-1,5-Naphthyridine) Pd0->OxAdd Ar-X InactiveComplex Inactive Pd(0)-Naphthyridine Complex Pd0->InactiveComplex Coordination Transmetalation Transmetalation OxAdd->Transmetalation R-M RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product RedElim->Product Naphthyridine 1,5-Naphthyridine (Substrate/Poison) Naphthyridine->InactiveComplex

Caption: Mechanism of catalyst poisoning by 1,5-naphthyridine substrates.

troubleshooting_workflow Start Low or No Conversion Observed CheckReagents Verify Reagent Quality (Substrates, Catalyst, Base, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Atmosphere) CheckReagents->CheckConditions OptimizeLigand Optimize Ligand (Bulky, Electron-Rich) CheckConditions->OptimizeLigand OptimizeBase Optimize Base (Screen Different Types) OptimizeLigand->OptimizeBase OptimizeSolvent Optimize Solvent (Degassed, Anhydrous) OptimizeBase->OptimizeSolvent Success Improved Yield OptimizeSolvent->Success

Caption: Troubleshooting workflow for low conversion in 1,5-naphthyridine cross-coupling.

catalyst_regeneration PoisonedCatalyst Poisoned Pd/C Catalyst WashWater Wash with Deionized Water PoisonedCatalyst->WashWater WashMethanol Wash with Methanol WashWater->WashMethanol Reduce Treat with Reducing Agent (e.g., NaBH₄, Hydrazine) WashMethanol->Reduce FinalWash Final Wash (Methanol & Water) Reduce->FinalWash RegeneratedCatalyst Regenerated Active Catalyst FinalWash->RegeneratedCatalyst

Caption: General workflow for the regeneration of a poisoned Pd/C catalyst.

References

Technical Support Center: Large-Scale Synthesis of 4,8-Dichloro-1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 4,8-dichloro-1,5-naphthyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis.

Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address potential issues in the two main stages of the synthesis: the formation of the 1,5-naphthyridine-4,8(1H,5H)-dione precursor via the Gould-Jacobs reaction, and the subsequent chlorination to 4,8-dichloro-1,5-naphthyridine.

Stage 1: Synthesis of 1,5-Naphthyridine-4,8(1H,5H)-dione

Q1: The initial condensation reaction between 3-aminopyridine-4-carboxylic acid and diethyl malonate is showing low yield. What are the possible causes?

A1: Low yields in the initial condensation can be attributed to several factors:

  • Purity of Starting Materials: Ensure that the 3-aminopyridine-4-carboxylic acid and diethyl malonate are of high purity. Impurities can lead to side reactions.

  • Reaction Temperature: The condensation step typically requires elevated temperatures. Ensure the reaction is heated sufficiently to drive the reaction to completion.

  • Reaction Time: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) and consider extending the reaction time if necessary.

Q2: During the thermal cyclization step, a significant amount of dark, tarry material is forming. How can this be minimized?

A2: Tar formation is a common issue in high-temperature cyclizations like the Gould-Jacobs reaction.[1] To mitigate this:

  • Temperature Control: While high temperatures (often around 250°C) are necessary for the cyclization, excessive heat or prolonged reaction times can lead to decomposition.[1] Optimize the temperature and duration to find a balance between efficient cyclization and minimal degradation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative side reactions that contribute to tar formation.

  • High-Boiling Point Solvent: The use of a high-boiling point solvent like Dowtherm A or diphenyl ether allows for more uniform and controlled heating.[1]

Q3: The 1,5-naphthyridine-4,8(1H,5H)-dione precursor is difficult to purify due to its low solubility. What purification methods are recommended?

A3: The low solubility of the dione precursor in many common organic solvents makes purification challenging.

  • Recrystallization: This is often the most effective method. Experiment with different high-boiling point solvents or solvent mixtures, such as dimethylformamide (DMF)/water or ethanol/water, to find a suitable system for recrystallization.

  • Washing/Trituration: Thoroughly washing the crude solid with various solvents can help remove impurities. Triturating the crude product with a suitable solvent may also help to induce crystallization and remove soluble impurities.

Stage 2: Chlorination of 1,5-Naphthyridine-4,8(1H,5H)-dione

Q1: The chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete. What are the potential reasons?

A1: Incomplete chlorination can often be traced back to the following:

  • Moisture: Phosphorus oxychloride reacts violently with water.[2][3] Ensure that the 1,5-naphthyridine-4,8(1H,5H)-dione precursor is thoroughly dried and that anhydrous conditions are maintained throughout the reaction. Any moisture will consume the POCl₃ and hinder the reaction.

  • Insufficient Reagent: For a large-scale reaction, ensure that a sufficient excess of POCl₃ is used to drive the reaction to completion.

  • Temperature and Time: The reaction typically requires heating. Ensure the reaction mixture is heated to reflux for a sufficient amount of time. Monitor the reaction by TLC to determine completion.

Q2: The work-up of the POCl₃ reaction is hazardous. What is the safest way to handle this on a large scale?

A2: The quenching of excess POCl₃ is highly exothermic and releases toxic hydrogen chloride gas.

  • Controlled Quenching: The reaction mixture should be cooled significantly before slowly and carefully adding it to crushed ice or a mixture of ice and a base solution (like sodium carbonate or sodium hydroxide). This should be done in a well-ventilated fume hood.

  • Temperature Monitoring: Monitor the temperature of the quenching mixture closely and control the rate of addition to prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[2][3][4] For large-scale operations, a NIOSH-approved respirator may be necessary.[4]

Q3: The final 4,8-dichloro-1,5-naphthyridine product is impure. What are common impurities and how can they be removed?

A3: Common impurities may include mono-chlorinated intermediates or unreacted starting material.

  • Column Chromatography: Purification by silica gel column chromatography is a standard method for removing impurities with different polarities. A solvent system of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If a suitable solvent can be found, recrystallization can be an effective method for purification on a large scale.

  • Acidic Wash: If basic impurities are present, washing a solution of the crude product in an organic solvent with a dilute acid solution can help to remove them.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when performing a large-scale synthesis of 4,8-dichloro-1,5-naphthyridine?

A1: The primary safety concerns are associated with the reagents used:

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water to release HCl gas.[2][3][4] It should be handled in a well-ventilated fume hood with appropriate PPE.[2][3][4] All glassware must be scrupulously dried before use.

  • High Temperatures: The cyclization step of the Gould-Jacobs reaction requires very high temperatures, which poses a risk of burns and requires careful handling of hot equipment and liquids.[1]

  • Acidic and Basic Solutions: The work-up and purification steps involve the use of strong acids and bases, which are corrosive and require careful handling.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the precursor formation and the chlorination reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product.

Q3: What is the expected yield for this two-step synthesis?

A3: The yield can vary significantly depending on the scale and optimization of the reaction conditions. For the Gould-Jacobs reaction, yields can be moderate due to the harsh conditions of the cyclization step.[5] The chlorination step, if carried out under anhydrous conditions, can proceed in good to excellent yields. Overall, a multi-step synthesis of this nature would likely have a moderate overall yield.

Q4: What analytical techniques can be used to confirm the identity and purity of the final product?

A4: The structure and purity of the final 4,8-dichloro-1,5-naphthyridine can be confirmed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Experimental Protocols

Stage 1: Synthesis of 1,5-Naphthyridine-4,8(1H,5H)-dione

This protocol is based on the principles of the Gould-Jacobs reaction, adapted for the synthesis of the dione precursor.[6]

  • Condensation: In a reaction vessel suitable for high temperatures, combine 3-aminopyridine-4-carboxylic acid (1.0 eq.) and diethyl malonate (2.2 eq.). Heat the mixture to 130-150°C for 2-3 hours. The reaction mixture will become a thick syrup.

  • Cyclization: In a separate vessel, heat a high-boiling solvent (e.g., Dowtherm A) to approximately 250°C. Slowly and carefully add the crude intermediate from the previous step to the hot solvent with vigorous stirring. Maintain the temperature at 250°C for 30-60 minutes.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane to precipitate the crude product. Collect the solid by filtration and wash thoroughly with hexane and then a small amount of cold ethanol.

  • Purification: The crude solid can be purified by recrystallization from a high-boiling solvent like DMF or a DMF/water mixture.

Stage 2: Synthesis of 4,8-Dichloro-1,5-Naphthyridine

This protocol describes the chlorination of the dione precursor using phosphorus oxychloride.[7]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is thoroughly dried.

  • Chlorination: To the flask, add the dry 1,5-naphthyridine-4,8(1H,5H)-dione (1.0 eq.) and an excess of phosphorus oxychloride (POCl₃, at least 5-10 eq.). Heat the mixture to reflux (approximately 110°C) for 4-6 hours. The reaction should be monitored by TLC until the starting material is no longer visible.

  • Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a solid base like sodium carbonate or a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude 4,8-dichloro-1,5-naphthyridine can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

ParameterStage 1: Dione Synthesis (Gould-Jacobs)Stage 2: Chlorination
Key Reagents 3-Aminopyridine-4-carboxylic acid, Diethyl malonate1,5-Naphthyridine-4,8(1H,5H)-dione, POCl₃
Stoichiometry 1.0 eq. Aminopyridine, 2.2 eq. Malonate1.0 eq. Dione, 5-10 eq. POCl₃
Solvent High-boiling solvent (e.g., Dowtherm A) for cyclizationExcess POCl₃ can act as solvent
Temperature Condensation: 130-150°C; Cyclization: ~250°C[1]Reflux (~110°C)
Reaction Time Condensation: 2-3 hours; Cyclization: 30-60 minutes4-6 hours (monitor by TLC)
Typical Yield ModerateGood to Excellent (if anhydrous)

Experimental Workflow Diagram

experimental_workflow cluster_stage1 Stage 1: Synthesis of 1,5-Naphthyridine-4,8(1H,5H)-dione cluster_stage2 Stage 2: Chlorination start_s1 Start: 3-Aminopyridine-4-carboxylic acid + Diethyl malonate condensation Condensation (130-150°C, 2-3h) start_s1->condensation cyclization Thermal Cyclization in Dowtherm A (~250°C, 30-60 min) condensation->cyclization workup_s1 Work-up: Cool, Precipitate with Hexane, Filter cyclization->workup_s1 purification_s1 Purification: Recrystallization (DMF/Water) workup_s1->purification_s1 product_s1 Product: 1,5-Naphthyridine-4,8(1H,5H)-dione purification_s1->product_s1 start_s2 Start: 1,5-Naphthyridine-4,8(1H,5H)-dione + POCl₃ (excess) product_s1->start_s2 Intermediate chlorination Chlorination (Reflux, 4-6h) start_s2->chlorination workup_s2 Work-up: Quench on ice, Neutralize (Na₂CO₃) chlorination->workup_s2 extraction Extraction (Dichloromethane or Ethyl Acetate) workup_s2->extraction purification_s2 Purification: Column Chromatography extraction->purification_s2 product_s2 Final Product: 4,8-Dichloro-1,5-Naphthyridine purification_s2->product_s2

Caption: Workflow for the large-scale synthesis of 4,8-dichloro-1,5-naphthyridine.

References

Technical Support Center: Synthesis of 3,8-dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,8-dichloro-1,5-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective strategy for the synthesis of this compound involves a two-step process:

  • Cyclization: Formation of the 1,5-naphthyridine core to produce 3,8-dihydroxy-1,5-naphthyridine. This is often achieved through a cyclization reaction, such as a modified Friedländer synthesis, using appropriate starting materials.

  • Chlorination: Conversion of the dihydroxy intermediate to the dichloro product using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]

Q2: What are the most common impurities I should expect in the synthesis of this compound?

The most prevalent impurities can be categorized by their origin in the synthetic process:

  • Starting Material Residues: Incomplete consumption of the initial reagents used for the cyclization step.

  • Intermediates: The most significant intermediate impurity is often the mono-chlorinated species, 3-chloro-8-hydroxy-1,5-naphthyridine, arising from incomplete chlorination. Residual 3,8-dihydroxy-1,5-naphthyridine from the first step may also be present.

  • Solvent and Reagent Residues: High-boiling point solvents used in the reaction or purification steps, and residual chlorinating agents or their byproducts.

Q3: How can I monitor the progress of the chlorination reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the conversion of 3,8-dihydroxy-1,5-naphthyridine to this compound. A developing system of ethyl acetate/hexane can typically be used. The disappearance of the more polar dihydroxy starting material and the appearance of the less polar dichloro product spot indicates the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative monitoring.

Q4: What are the recommended purification methods for crude this compound?

A multi-step purification approach is often necessary:

  • Aqueous Work-up: After the chlorination reaction, a careful aqueous work-up is crucial to quench the excess chlorinating agent and remove inorganic byproducts.

  • Recrystallization: This is an effective method for removing many impurities, particularly if the crude product is a solid. A suitable solvent system must be determined empirically.

  • Column Chromatography: For high purity requirements, silica gel column chromatography is recommended to separate the desired product from closely related impurities like the mono-chloro intermediate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials.- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature and time based on literature or preliminary experiments. - Ensure the purity of the starting materials.
Incomplete Chlorination - Insufficient amount of chlorinating agent (e.g., POCl₃). - Reaction temperature is too low or reaction time is too short. - Presence of water in the reaction mixture.- Use a larger excess of the chlorinating agent. - Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC. - Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Multiple Byproducts - Side reactions due to high temperatures. - Use of an inappropriate catalyst in the cyclization step.- Carefully control the reaction temperature. - Screen different catalysts for the cyclization to improve selectivity.
Difficulty in Removing Residual Solvent - Use of a high-boiling point solvent.- After concentrating the product, co-evaporate with a lower-boiling point solvent (e.g., toluene) under reduced pressure. - Dry the final product under high vacuum.
Product is an Oil Instead of a Solid - Presence of significant impurities.- Attempt to purify a small sample by column chromatography to see if the pure product is a solid. - Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization.
Poor Separation in Column Chromatography - Inappropriate solvent system.- Systematically screen different solvent systems with varying polarities using TLC to find the optimal eluent for separation.

Experimental Protocols

Protocol 1: Synthesis of 3,8-dihydroxy-1,5-naphthyridine (Representative Friedländer Synthesis)

This protocol is a representative example based on the Friedländer annulation for the synthesis of dihydroxynaphthyridines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate 2-aminonicotinaldehyde or a related precursor with a suitable active methylene compound (e.g., a malonic ester derivative).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, Dowtherm A) and a catalyst (e.g., a base like potassium hydroxide or an acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water).

Protocol 2: Synthesis of this compound (Chlorination)
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add the crude 3,8-dihydroxy-1,5-naphthyridine to the flask.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials cyclization Cyclization to 3,8-dihydroxy-1,5-naphthyridine start->cyclization chlorination Chlorination with POCl3 cyclization->chlorination tlc TLC cyclization->tlc Monitor crude_product Crude this compound chlorination->crude_product chlorination->tlc Monitor workup Aqueous Work-up crude_product->workup recrystallization Recrystallization workup->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography pure_product Pure this compound column_chromatography->pure_product column_chromatography->tlc Analyze Fractions hplc HPLC pure_product->hplc Purity Check nmr_ms NMR / MS pure_product->nmr_ms Structure Confirmation

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurities cluster_impurities Potential Impurities cluster_solutions Troubleshooting Solutions start Crude Product Analysis (TLC/HPLC/NMR) starting_materials Unreacted Starting Materials start->starting_materials Detected? dihydroxy_intermediate 3,8-dihydroxy-1,5-naphthyridine start->dihydroxy_intermediate Detected? monochloro_intermediate 3-chloro-8-hydroxy-1,5-naphthyridine start->monochloro_intermediate Detected? other_byproducts Other Byproducts start->other_byproducts Detected? optimize_cyclization Optimize Cyclization: - Increase reaction time/temp - Check starting material purity starting_materials->optimize_cyclization optimize_chlorination Optimize Chlorination: - Increase POCl3 excess - Increase reaction time/temp dihydroxy_intermediate->optimize_chlorination monochloro_intermediate->optimize_chlorination column_chromatography Perform Column Chromatography monochloro_intermediate->column_chromatography other_byproducts->column_chromatography recrystallization Recrystallization other_byproducts->recrystallization

Caption: Troubleshooting logic for common impurities in this compound synthesis.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 2,6- vs. 3,8-Dichloro-1,5-Naphthyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

The 1,5-naphthyridine core, an isostere of naphthalene with two nitrogen atoms, exhibits a unique electronic landscape that dictates the reactivity of its substituted derivatives. The positions on the naphthyridine ring are not electronically equivalent, leading to differences in susceptibility to nucleophilic attack. Specifically, the positions alpha (2, 4, 6, 8) and beta (3, 7) to the ring nitrogens have distinct electronic characteristics.

Theoretical Reactivity Profile

In nucleophilic aromatic substitution reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount in determining the reactivity of a given position. For the 1,5-naphthyridine system, the nitrogen atoms, being electronegative, withdraw electron density from the ring, making it more susceptible to nucleophilic attack compared to benzene.

The positions alpha (2, 6) and gamma (4, 8) to the nitrogen atoms are generally more electron-deficient and thus more activated towards nucleophilic attack than the beta positions (3, 7). This is because the negative charge in the Meisenheimer complex formed upon nucleophilic attack at the alpha and gamma positions can be delocalized onto the electronegative nitrogen atoms, leading to a more stable intermediate.

Therefore, a qualitative comparison of the reactivity of the chloro-substituents in 2,6-dichloro-1,5-naphthyridine and 3,8-dichloro-1,5-naphthyridine can be postulated:

IsomerPosition of ChlorinePredicted ReactivityRationale
2,6-Dichloro-1,5-naphthyridine 2- and 6- (alpha positions)HigherThe chloro substituents are at positions alpha to the ring nitrogens. Nucleophilic attack at these positions leads to a Meisenheimer complex where the negative charge is effectively stabilized by delocalization onto the adjacent nitrogen atoms.
This compound 3- (beta position) and 8- (alpha position)Lower (for the 3-position)The chloro substituent at the 8-position (alpha) is expected to be more reactive than the one at the 3-position (beta). The 3-position is less activated towards nucleophilic attack as the negative charge in the corresponding Meisenheimer complex cannot be directly delocalized onto a nitrogen atom.

This theoretical framework suggests that 2,6-dichloro-1,5-naphthyridine would be more reactive overall in SNAr reactions compared to this compound, especially when considering the reactivity of the 3-chloro position in the latter. Furthermore, in this compound, a higher degree of regioselectivity is anticipated, with nucleophilic substitution preferentially occurring at the more activated 8-position.

Experimental Data and Observations

While a direct comparative study is elusive, the existing literature provides some insights into the synthesis and reactivity of these isomers. The reaction of 1,5-naphthyridine 1,5-dioxide with phosphorus oxychloride is known to produce a mixture of isomeric dichloro-1,5-naphthyridines, including the 2,6- and 3,8-isomers[1]. The fact that these isomers are formed and have been isolated suggests they are stable compounds available for further synthetic transformations.

For 2,6-dichloro-1,5-naphthyridine, its use in Stille coupling reactions has been reported, indicating that the chlorine atoms can be displaced by organometallic reagents, a transformation mechanistically distinct from SNAr but still demonstrating the lability of the C-Cl bond[1].

Proposed Experimental Protocol for a Comparative Reactivity Study

To provide a definitive quantitative comparison, a standardized experimental protocol should be employed. The following proposed methodology would enable a direct assessment of the reactivity of 2,6- and this compound with a common nucleophile, such as benzylamine.

Objective: To compare the reactivity and regioselectivity of 2,6-dichloro-1,5-naphthyridine and this compound in a nucleophilic aromatic substitution reaction with benzylamine.

Materials:

  • 2,6-Dichloro-1,5-naphthyridine

  • This compound

  • Benzylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 2,6-dichloro-1,5-naphthyridine (1.0 mmol) and this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To each flask, add potassium carbonate (2.0 mmol) as a base, followed by the dropwise addition of benzylamine (1.1 mmol).

  • Reaction Conditions: Stir both reaction mixtures at a constant temperature (e.g., 80 °C) and monitor the progress of the reactions by thin-layer chromatography (TLC) at regular time intervals (e.g., every hour).

  • Work-up: Once the reactions are complete (as indicated by TLC), cool the mixtures to room temperature and pour them into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.

  • Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structures and confirm the regioselectivity of the substitution.

  • Data Comparison: Compare the reaction times, isolated yields of the monosubstituted and disubstituted products, and the regioselectivity observed for both isomers.

This standardized experiment would provide the necessary quantitative data to definitively compare the reactivity of the two dichloro-1,5-naphthyridine isomers.

Visualizing the Reactivity Rationale

The following diagrams illustrate the underlying principles governing the reactivity of the chloro-substituents in the two isomers.

Reactivity_Comparison_Workflow Logical Workflow for Reactivity Comparison cluster_starting_materials Starting Isomers cluster_reaction Nucleophilic Aromatic Substitution cluster_analysis Comparative Analysis 2,6-Dichloro-1,5-naphthyridine 2,6-Dichloro-1,5-naphthyridine SNAr with Nucleophile (e.g., Amine) SNAr with Nucleophile (e.g., Amine) 2,6-Dichloro-1,5-naphthyridine->SNAr with Nucleophile (e.g., Amine) This compound This compound This compound->SNAr with Nucleophile (e.g., Amine) Reaction Rate Reaction Rate SNAr with Nucleophile (e.g., Amine)->Reaction Rate Product Yield Product Yield SNAr with Nucleophile (e.g., Amine)->Product Yield Regioselectivity Regioselectivity SNAr with Nucleophile (e.g., Amine)->Regioselectivity Conclusion Conclusion Reaction Rate->Conclusion Product Yield->Conclusion Regioselectivity->Conclusion

Caption: Workflow for comparing the reactivity of the two isomers.

Meisenheimer_Complex_Stability Meisenheimer Complex Stability cluster_2_6_isomer 2,6-Dichloro-1,5-naphthyridine cluster_3_8_isomer This compound Attack_at_C2 Nucleophilic Attack at C2 Meisenheimer_C2 Meisenheimer Complex (Charge on N1) Attack_at_C2->Meisenheimer_C2 Highly Stabilized Attack_at_C6 Nucleophilic Attack at C6 Meisenheimer_C6 Meisenheimer Complex (Charge on N5) Attack_at_C6->Meisenheimer_C6 Highly Stabilized Attack_at_C8 Nucleophilic Attack at C8 Meisenheimer_C8 Meisenheimer Complex (Charge on N1) Attack_at_C8->Meisenheimer_C8 Highly Stabilized Attack_at_C3 Nucleophilic Attack at C3 Meisenheimer_C3 Meisenheimer Complex (No Charge on N) Attack_at_C3->Meisenheimer_C3 Less Stabilized

Caption: Rationale for reactivity based on Meisenheimer complex stability.

References

Navigating the Bioactivity of Dichloronaphthyridines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological landscape of dichloronaphthyridine isomers reveals a field ripe for exploration, with current research pointing towards promising anticancer and antimicrobial activities. While direct comparative studies across all isomers are limited, existing data on individual derivatives provide a foundational understanding of their potential as therapeutic agents. This guide synthesizes the available information on the biological activity of 3,8-dichloro-1,5-naphthyridine derivatives and their isomers, offering a valuable resource for scientists and drug development professionals.

Naphthyridines, heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of chlorine atoms to the naphthyridine scaffold can profoundly influence their biological activity, enhancing their potential as anticancer, antimicrobial, and kinase-inhibiting agents. The specific positioning of these chlorine atoms on the naphthyridine core is a critical determinant of their biological efficacy, a principle that drives the comparative analysis of isomers.

Cytotoxic Activity: A Tale of Isomeric Differences

While comprehensive comparative data for all dichloronaphthyridine isomers is not yet available, studies on various substituted naphthyridine derivatives consistently demonstrate potent cytotoxic effects against a range of cancer cell lines. For instance, a series of naphthyridine derivatives have been evaluated for their in vitro cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1] Although specific data for this compound is sparse, the general trend within the naphthyridine class suggests its potential as a cytotoxic agent.

The synthesis of various dichloronaphthyridine isomers, such as 2,4-dichloro-[2][3]-naphthyridine, has been documented as a key step in the development of novel antimalarial drugs.[2] While the biological activity of the dichlorinated intermediate itself was not reported in this specific study, it underscores the importance of these scaffolds in medicinal chemistry.

Table 1: Cytotoxic Activity of Selected Naphthyridine Derivatives

Compound/IsomerCell LineIC50 (µM)Reference
Substituted 1,8-Naphthyridine DerivativeHeLa0.7 - 172.8[1]
Substituted 1,8-Naphthyridine DerivativeHL-600.1 - 102.9[1]
Substituted 1,8-Naphthyridine DerivativePC-32.7 - 124.6[1]

Note: This table presents data for a range of substituted naphthyridine derivatives to illustrate the potential cytotoxic activity of the class, in the absence of specific comparative data for dichlorinated isomers.

Antimicrobial Potential: A Broad Spectrum of Possibilities

Naphthyridine derivatives have a well-established history as antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable example. The introduction of chlorine atoms is a common strategy to enhance antimicrobial potency. While direct comparisons of dichloronaphthyridine isomers are scarce, studies on related compounds, such as those with chloro and fluoro substitutions, show significant activity against various bacterial strains.[3] For example, certain 1,8-naphthyridine derivatives have shown potent activity against Staphylococcus aureus and Staphylococcus epidermidis.[4]

The synthesis of 2-chloro-3-formyl-1,8-naphthyridine and its derivatives has been reported, with some of the synthesized compounds exhibiting good biological activity against Staphylococcus aureus and Staphylococcus epidermidis.[4] This highlights the potential of chlorinated naphthyridines in the development of new antibacterial agents.

Kinase Inhibition: Targeting Cellular Signaling

The synthesis of 2,8-disubstituted-1,5-naphthyridines has been explored for their potential as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation, demonstrating the versatility of this scaffold in targeting parasitic kinases.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research in this area, detailed experimental protocols for key biological assays are essential.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Cytotoxicity Testing

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add dichloronaphthyridine derivatives at various concentrations incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 formazan_dissolution Add DMSO to dissolve formazan crystals incubation3->formazan_dissolution measure_absorbance Measure absorbance at 570 nm formazan_dissolution->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of dichloronaphthyridine derivatives using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Logical Flow of Antimicrobial Susceptibility Testing

G start Start prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum serial_dilution Perform serial dilutions of dichloronaphthyridine derivatives prepare_inoculum->serial_dilution inoculate_wells Inoculate microtiter plate wells serial_dilution->inoculate_wells incubate Incubate at 37°C for 18-24h inoculate_wells->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine the lowest concentration with no visible growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC) of dichloronaphthyridine derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that dichloronaphthyridine derivatives represent a promising class of compounds with significant potential in oncology and infectious disease research. The position of the chlorine atoms on the naphthyridine scaffold is anticipated to be a key factor in determining the biological activity and selectivity of these compounds.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive panel of dichloronaphthyridine isomers. Direct, head-to-head comparative studies are crucial to elucidate the structure-activity relationships and to identify the most potent and selective isomers for further development. Such studies will undoubtedly pave the way for the rational design of novel and effective therapeutic agents based on the dichloronaphthyridine scaffold.

References

advantages of 1,5-naphthyridine scaffold over quinoline in drug design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quinoline scaffold has long been a privileged structure, forming the core of numerous approved drugs. However, the isomeric 1,5-naphthyridine scaffold is increasingly recognized as a superior alternative in many drug design applications. This guide provides an objective, data-driven comparison of the 1,5-naphthyridine and quinoline scaffolds, highlighting the advantages of the former in terms of biological activity, metabolic stability, and safety profile. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their lead compounds.

Key Structural Differences

The fundamental difference between quinoline and 1,5-naphthyridine lies in their core structures. Quinoline consists of a benzene ring fused to a pyridine ring, containing a single nitrogen atom. In contrast, 1,5-naphthyridine is a diazanaphthalene, composed of two fused pyridine rings with nitrogen atoms at positions 1 and 5.[1] This seemingly subtle change significantly alters the electronic distribution, hydrogen bonding capacity, and overall topology of the molecule, leading to distinct pharmacological profiles.[1]

Comparative Analysis of Performance

The introduction of a second nitrogen atom in the 1,5-naphthyridine scaffold can confer several advantages over the quinoline core in drug design. These benefits often manifest as improved biological potency, enhanced metabolic stability, and a more favorable safety profile.

Biological Activity: Enhanced Potency and Novel Interactions

The additional nitrogen atom in the 1,5-naphthyridine ring can serve as an additional hydrogen bond acceptor, enabling novel and potentially stronger interactions with biological targets. This can lead to increased potency and selectivity. While direct head-to-head comparisons of matched-pair compounds are not always available, studies on analogous series of compounds often demonstrate the potential of the naphthyridine scaffold.

For instance, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, naphthyridine analogs have shown comparable or superior potency to their quinoline counterparts.

Table 1: Comparison of Anti-HIV-1 RT Activity of Naphthyridine and Quinoline Analogs

ScaffoldCompound IDR1R2IC₅₀ (µM)Reference
1,6-Naphthyridine 16a2',6'-dimethyl-4'-cyanophenoxy5"-cyanopyridin-2"-ylamino0.222[2]
1,6-Naphthyridine 16b2',6'-dimethyl-4'-formylphenoxy5"-cyanopyridin-2"-ylamino0.218[2]
1,7-Naphthyridine 18a2',6'-dimethyl-4'-cyanophenoxy5"-cyanopyridin-2"-ylamino0.634[2]
1,7-Naphthyridine 18b2',6'-dimethyl-4'-formylphenoxy5"-cyanopyridin-2"-ylamino0.596[2]
Quinoline Analog 12',6'-dimethyl-4'-cyanophenoxy5"-cyanopyridin-2"-ylamino1.22[2]
Quinoline Analog 22',6'-dimethyl-4'-formylphenoxy5"-cyanopyridin-2"-ylamino1.93[2]

Note: The quinoline analogs are from a previous study and are presented for comparative purposes. The naphthyridine compounds are from the primary reference.

ADME Properties: Improved Metabolic Stability and Physicochemical Profile

A significant advantage of the 1,5-naphthyridine scaffold lies in its potential to improve the metabolic stability of drug candidates. The replacement of a carbon-hydrogen bond in the quinoline ring with a nitrogen atom in the naphthyridine ring can block sites of metabolism by cytochrome P450 enzymes.

A study on Son of Sevenless 1 (SOS1) inhibitors demonstrated a marked improvement in the pharmacokinetic profile of a 1,7-naphthyridine derivative compared to its quinoline counterpart.

Table 2: Comparison of Pharmacokinetic Properties of a Naphthyridine and Quinoline Analog

ScaffoldCompound IDClearance (CL) (mL/min/kg)Oral Bioavailability (F) (%)Reference
1,7-Naphthyridine 10f3581
Quinoline 9l1275

The lower clearance and significantly higher oral bioavailability of the 1,7-naphthyridine analog highlight the potential of the naphthyridine scaffold to overcome metabolic liabilities often associated with quinoline-based compounds.

Experimental Protocols

To facilitate the direct comparison of quinoline and 1,5-naphthyridine scaffolds in your own research, we provide the following detailed experimental protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound dilutions or DMSO (vehicle control).

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound Compound Dilution Incubation Compound-Kinase Incubation Compound->Incubation Kinase_Prep Kinase Preparation Kinase_Prep->Incubation Reaction Add Substrate/ATP (Start Reaction) Incubation->Reaction Reaction_Incubation Incubate at 30°C Reaction->Reaction_Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction) Reaction_Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent (Generate Signal) Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate IC50_Calc Calculate IC₅₀ Read_Plate->IC50_Calc

Caption: Workflow for a luminescence-based kinase inhibition assay.

In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Control compounds (with known metabolic stability)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Reaction Initiation: Pre-warm the reaction mixture to 37°C. Add the test compound to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.

cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Prepare_Mixture Prepare Incubation Mixture (Microsomes, Buffer, NADPH system) Pre_Warm Pre-warm to 37°C Prepare_Mixture->Pre_Warm Add_Compound Add Test Compound (Start Reaction) Pre_Warm->Add_Compound Time_Sampling Sample at Time Points Add_Compound->Time_Sampling Quench Quench Reaction Time_Sampling->Quench Process_Samples Centrifuge and Collect Supernatant Quench->Process_Samples LC_MS_Analysis LC-MS/MS Analysis Process_Samples->LC_MS_Analysis Calculate_Parameters Calculate t½ and CLint LC_MS_Analysis->Calculate_Parameters

Caption: Workflow for an in vitro metabolic stability assay.

hERG Safety Assay (Automated Patch Clamp)

This protocol is for assessing the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Cell culture medium and reagents

  • Extracellular and intracellular recording solutions

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., E-4031)

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch)

Procedure:

  • Cell Preparation: Culture and harvest the hERG-expressing cells. Prepare a single-cell suspension in the extracellular solution.

  • System Setup: Prime the automated patch-clamp system with the intracellular and extracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: The system automatically captures cells and forms a high-resistance seal. The cell membrane is then ruptured to achieve the whole-cell patch-clamp configuration.

  • Baseline Recording: Apply a voltage-clamp protocol to elicit and record the baseline hERG current (tail current).

  • Compound Application: Apply the test compound at various concentrations to the cells. Allow sufficient time for the drug effect to reach a steady state at each concentration.

  • Data Acquisition: Record the hERG current in the presence of the test compound.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of inhibition of the hERG current relative to the baseline.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Analysis Cell_Culture Cell Culture and Harvest Cell_Suspension Prepare Cell Suspension Cell_Culture->Cell_Suspension System_Setup System Setup Cell_Suspension->System_Setup Whole_Cell Achieve Whole-Cell Configuration System_Setup->Whole_Cell Baseline Record Baseline hERG Current Whole_Cell->Baseline Compound_App Apply Test Compound Baseline->Compound_App Record_Current Record hERG Current Compound_App->Record_Current Measure_Current Measure Peak Tail Current Record_Current->Measure_Current Calc_Inhibition Calculate % Inhibition Measure_Current->Calc_Inhibition Determine_IC50 Determine IC₅₀ Calc_Inhibition->Determine_IC50

References

A Comparative Guide to Palladium Catalysts for Dichloronaphthyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of naphthyridine scaffolds is a critical endeavor in medicinal chemistry and materials science, owing to the prevalence of this heterocyclic motif in a wide array of biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions stand as a premier tool for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on dichloronaphthyridine cores. The choice of the palladium catalyst system—comprising a palladium precursor and a ligand—is paramount, profoundly influencing reaction yields, regioselectivity, and substrate scope.

This guide offers an objective comparison of various palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of dichloronaphthyridines, supported by experimental data collated from the literature. Detailed experimental protocols for key reactions are also provided to facilitate practical application.

Comparative Performance of Palladium Catalysts

The selection of an optimal palladium catalyst is contingent upon the specific coupling reaction, the isomer of the dichloronaphthyridine, and the nature of the coupling partner. For dichlorinated substrates, achieving mono-substitution with high regioselectivity is often a primary challenge. The following tables summarize the performance of various catalyst systems.

Disclaimer: Direct comparative studies on a single dichloronaphthyridine substrate are limited. Data presented here is collated from various sources and may include results from closely related dichloropyridine substrates as illustrative examples, which will be duly noted.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a halide and an organoboron compound. For dichloronaphthyridines, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Catalyst SystemDichloronaphthyridine/Dihalopyridine IsomerCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-chloropyridineArylboronic acidsK₂CO₃Toluene/H₂O1001285-95[1]
PdCl₂(dppf)2,5-diiodopyrazinePhenylboronic acidK₂CO₃DME802High[2]
Pd(OAc)₂ / SPhos2,5-diiodopyrazinePhenylboronic acidK₃PO₄Toluene10016High[2]
Pd(PEPPSI-IPr)2,4-dichloropyridineArylboronic estersK₂CO₃Dioxane/H₂O801270-85 (C4 selective)[3][4]
Pd(OAc)₂ (ligand-free)2,4-dichloropyridineArylboronic acidsK₂CO₃ / NBu₄BrDMF10024>99:1 C4 selectivity[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling amines with aryl halides. This is a crucial transformation for synthesizing many pharmaceutical compounds.

Catalyst SystemDichloronaphthyridine/Dihalopyridine IsomerAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / Xantphos2-chloro-1,5-naphthyridineVarious aminesCs₂CO₃Toluene11012-2475-90
Pd₂(dba)₃ / RuPhos3-bromo-2-aminopyridineMorpholineLiHMDSTHF651683[6]
[Pd(allyl)Cl]₂ / t-BuXPhosBromobenzeneCarbazoleNaOtBuToluene11024High[7]
Pd(OAc)₂ / RuPhos(Hetero)aryl chloridesSecondary aminesK₃PO₄Toluene1001850-99
PdCl₂(dppf)Aryl halidesPrimary aminesNaOtBuToluene80-11012-24Good to excellent[8]

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving dihaloheterocyclic substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dichloronaphthyridine

This protocol is a general guideline for the mono-arylation of a dichloronaphthyridine.

Materials:

  • Dichloronaphthyridine (e.g., 2,6-dichloro-1,5-naphthyridine) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dichloronaphthyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture to the flask.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-substituted naphthyridine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Dichloronaphthyridine

This protocol outlines a general procedure for the mono-amination of a dichloronaphthyridine.

Materials:

  • Dichloronaphthyridine (e.g., 2,7-dichloro-1,8-naphthyridine) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor and the phosphine ligand in the anhydrous solvent and stir for 10-15 minutes to form the active catalyst.

  • Add the dichloronaphthyridine, amine, and base to the flask.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired amino-naphthyridine derivative.[9]

Visualizing the Process: Workflows and Mechanisms

To better understand the comparative study process and the underlying chemical transformations, the following diagrams are provided.

G cluster_0 Catalyst Selection and Screening cluster_1 Data Analysis and Comparison cluster_2 Protocol Development and Reporting A Define Dichloronaphthyridine Substrate and Coupling Partner B Select a Range of Palladium Catalysts and Ligands A->B C High-Throughput Experimentation (HTE) or Parallel Synthesis B->C D Reaction Condition Optimization (Base, Solvent, Temperature) C->D E Analysis of Reaction Outcomes (Yield, Selectivity via LC-MS, GC-MS) D->E F Tabulate Quantitative Data (Yield, TON, TOF) E->F G Compare Catalyst Performance Metrics H Identify Optimal Catalyst System for Specific Transformation G->H I Develop Detailed Experimental Protocols for Best Performing Catalysts H->I J Generate Comparative Guide with Data Tables and Visualizations I->J

Caption: Experimental workflow for a comparative study of palladium catalysts.

The heart of these transformations lies in the catalytic cycle, which regenerates the active palladium species. Below are simplified representations of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_A Ar-Pd(II)Ln-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)Ln-R' PdII_A->PdII_B Transmetalation (R'-B(OR)₂ + Base) PdII_B->Pd0 Reductive Elimination Product Ar-R' PdII_B->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln PdII_A Ar-Pd(II)Ln-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B [Ar-Pd(II)Ln(HNR'R'')]⁺X⁻ PdII_A->PdII_B Amine Coordination (HNR'R'') PdII_C Ar-Pd(II)Ln-NR'R'' PdII_B->PdII_C Deprotonation (Base) PdII_C->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_C->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[8]

References

Validating the Molecular Structure of 3,8-dichloro-1,5-naphthyridine: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel heterocyclic compounds such as 3,8-dichloro-1,5-naphthyridine, a rigorous structural validation is paramount to understanding its chemical reactivity, physical properties, and potential biological activity. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, its application is contingent on the formation of high-quality single crystals. This guide provides a comparative overview of X-ray crystallography and complementary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of this compound.

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides an unambiguous determination of the atomic arrangement in a crystalline solid, offering precise data on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of late 2025, a comparative analysis with the known structure of the parent 1,5-naphthyridine offers valuable insights into its expected molecular geometry.

Predicted Crystallographic Data for this compound

The introduction of chlorine atoms at the 3 and 8 positions of the 1,5-naphthyridine core is anticipated to induce notable changes in its crystallographic parameters due to steric and electronic effects. The following table compares the experimental data for 1,5-naphthyridine with predicted values for its dichloro derivative.

Parameter1,5-Naphthyridine (Experimental Data)[1]This compound (Predicted)
Crystal System OrthorhombicLikely Orthorhombic or Monoclinic
Space Group Pca2₁Dependent on crystal packing
Unit Cell Dimensions a = 13.86 Å, b = 3.96 Å, c = 11.96 ÅVariations expected due to substituent bulk
Bond Lengths (Å) C-C (avg.): 1.39, C-N (avg.): 1.34C-Cl (avg.): ~1.73, minor changes in ring bonds
Bond Angles (°) C-C-C (avg.): 120, C-N-C (avg.): 117Distortion of ring angles adjacent to C-Cl bonds
Intermolecular Interactions π-π stackingPotential for halogen bonding (Cl···N or Cl···π)

Note: Predicted values are based on established covalent radii and the known effects of halogen substitution on aromatic systems.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure by X-ray diffraction follows a well-defined workflow, from crystal growth to structure refinement.

  • Crystallization: The primary and often most challenging step is the growth of a single crystal of sufficient size and quality. For a small organic molecule like this compound, techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution are commonly employed.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of reflections of varying intensity.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial electron density map is used to build a preliminary molecular model. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

XRay_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Fig. 1: Experimental workflow for X-ray crystallography.

Alternative and Complementary Analytical Techniques

In the absence of a crystal structure, or as a means of further validation, other spectroscopic techniques are indispensable for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule. For this compound, NMR would confirm the connectivity of the atoms and the substitution pattern.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C spectra are acquired. 2D NMR experiments, such as COSY and HSQC, can be performed to establish correlations between protons and carbons.

Expected Spectral Data:

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing chloro groups. The integration of these signals would correspond to the number of protons on the naphthyridine core.

  • ¹³C NMR: The spectrum would display signals for each unique carbon atom in the molecule. The carbons bearing chlorine atoms would be significantly shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The molecules are ionized using methods such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Spectral Data:

  • The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₈H₄Cl₂N₂.

  • The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).

  • Fragmentation analysis would likely show the loss of chlorine atoms and potentially cleavage of the naphthyridine ring, providing further structural confirmation.

Conclusion

While X-ray crystallography remains the definitive method for the absolute structure determination of crystalline compounds like this compound, a comprehensive validation relies on a combination of analytical techniques. In the absence of a crystal structure, NMR and mass spectrometry provide crucial and complementary data to confirm the molecular formula, connectivity, and substitution pattern. The comparative data from the parent 1,5-naphthyridine structure allows for informed predictions about the geometric and electronic impact of the chloro substituents. For drug development professionals, this multi-faceted approach to structural validation is essential for building a robust understanding of a molecule's properties and its potential as a therapeutic agent.

References

Assessing the Metabolic Stability of Disubstituted 1,5-Naphthyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of disubstituted 1,5-naphthyridine analogs, a scaffold of interest in medicinal chemistry. Due to the limited availability of public data on 3,8-disubstituted-1,5-naphthyridine analogs, this guide will focus on the closely related and well-documented 2,8-disubstituted-1,5-naphthyridine series as a case study. The principles and experimental approaches discussed herein are broadly applicable to the assessment of other analogs within this class.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of 2,8-disubstituted-1,5-naphthyridine analogs in human, mouse, and rat liver microsomes. These compounds have been investigated as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key target in antimalarial drug discovery.[1] The data is presented as the percentage of the parent compound remaining after a 60-minute incubation period. A higher percentage remaining indicates greater metabolic stability.

Compound IDR² SubstituentR⁸ SubstituentHuman Liver Microsomes (% Remaining)Mouse Liver Microsomes (% Remaining)Rat Liver Microsomes (% Remaining)
Analog 1 3-methylsulfonylphenyl3-(R)-aminopyrrolidine>95>95>95
Analog 2 4-CF₃-3-pyridyl3-(R)-aminopyrrolidine>95>95>95
Analog 3 4-CF₃-3-pyridylN-methyl-4-aminopiperidine>95>95>95
Analog 4 3-methylsulfonylphenylN-methyl-4-aminopiperidine>95>95>95

Data sourced from studies on 2,8-disubstituted-1,5-naphthyridines as PfPI4K inhibitors.[1]

The high percentage of compound remaining for all tested analogs across the different species' liver microsomes suggests that these 2,8-disubstituted-1,5-naphthyridines possess a high degree of metabolic stability in vitro.[1] This is a desirable characteristic in drug candidates as it can lead to a longer half-life and improved oral bioavailability. The structural modifications at the 2 and 8 positions in this series did not appear to introduce significant metabolic liabilities under the tested conditions.

Experimental Protocols

The assessment of metabolic stability is crucial in early drug discovery to predict the in vivo behavior of a compound.[2] A standard and widely used method is the in vitro liver microsomal stability assay.

Protocol: In Vitro Liver Microsomal Stability Assay

1. Purpose: To determine the rate at which a test compound is metabolized by liver microsomal enzymes, primarily cytochrome P450s (CYPs).

2. Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Pooled liver microsomes (human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (known to be metabolized, e.g., testosterone, verapamil)

  • Negative control (heat-inactivated microsomes or incubation without NADPH)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, add the liver microsomes and phosphate buffer.

    • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the wells.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analytical Quantification:

    • Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Test Compound Stock mix Combine Compound, Microsomes, and Buffer prep_cpd->mix prep_mic Prepare Microsome and Buffer Mixture prep_mic->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Incubate and Collect Samples at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Terminate Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow of an in vitro liver microsomal stability assay.

Signaling Pathway Context: PfPI4K in Plasmodium falciparum

The 2,8-disubstituted-1,5-naphthyridine analogs discussed are inhibitors of PfPI4K, an essential enzyme for the parasite's survival.[3] Understanding the pathway provides context for the importance of developing metabolically stable inhibitors.

G cluster_host Host Red Blood Cell cluster_parasite Plasmodium falciparum PIP PI PfPI4K PfPI4K PIP->PfPI4K ATP to ADP PI4P PI4P PfPI4K->PI4P Effector Effector Proteins (e.g., GBP) PI4P->Effector Recruitment Vesicle Vesicle Trafficking & Protein Export Effector->Vesicle Survival Parasite Survival & Proliferation Vesicle->Survival Naphthyridine 2,8-Disubstituted- 1,5-Naphthyridine Analog Naphthyridine->PfPI4K

Caption: Inhibition of the PfPI4K signaling pathway by 1,5-naphthyridine analogs.

References

A Comparative Guide to the In Vitro Anticancer Activity of Substituted Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the naphthyridine scaffold has emerged as a promising framework for the development of new therapeutics. This guide provides a comparative analysis of the in vitro anticancer activity of various substituted 1,5- and 1,8-naphthyridine derivatives, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data. While specific data on 3,8-dichloro-1,5-naphthyridine derivatives is limited in the public domain, this guide will delve into the broader class of substituted naphthyridines, including halogenated analogues, to draw pertinent comparisons and insights into their structure-activity relationships.

Comparative Cytotoxicity of Naphthyridine Derivatives

The in vitro cytotoxicity of naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly with the nature and position of substituents on the naphthyridine core.

Below are tables summarizing the IC50 values of various 1,5- and 1,8-naphthyridine derivatives against different cancer cell lines. These tables are compiled from multiple studies to provide a broad comparative overview.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Phenyl- and Indeno-1,5-Naphthyridine Derivatives against COLO 205 Human Colon Cancer Cells.[1]

CompoundDerivative TypeIC50 (µM) against COLO 205
Camptothecin (Reference) Standard Drug0.008
Phenyl-1,5-naphthyridine A Phenyl-substituted>100
Phenyl-1,5-naphthyridine B Phenyl-substituted50
Indeno-1,5-naphthyridine C Indeno-fused10
Indeno-1,5-naphthyridine D Indeno-fused1

Table 2: In Vitro Cytotoxicity (IC50, µM) of Substituted 1,8-Naphthyridine Derivatives against Various Human Cancer Cell Lines.[2][3][4]

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 12 HBL-100 (Breast)1.37Doxorubicin0.04
Derivative 17 KB (Oral)3.7Doxorubicin0.09
Derivative 22 SW-620 (Colon)3.0Doxorubicin0.12
Compound 14 HeLa (Cervical)2.6Colchicine>10
Compound 15 HeLa (Cervical)2.3Colchicine>10
Compound 16 HeLa (Cervical)0.7Colchicine>10
Compound 14 HL-60 (Leukemia)2.0Colchicine0.02
Compound 15 HL-60 (Leukemia)0.8Colchicine0.02
Compound 16 HL-60 (Leukemia)0.1Colchicine0.02
Compound 14 PC-3 (Prostate)8.1Colchicine0.03
Compound 15 PC-3 (Prostate)6.5Colchicine0.03
Compound 16 PC-3 (Prostate)5.1Colchicine0.03
17a MOLT-3 (Leukemia)9.1 ± 2.0--
17a HeLa (Cervical)13.2 ± 0.7--
17a HL-60 (Leukemia)8.9 ± 2.2--

Experimental Protocols

The evaluation of the anticancer activity of naphthyridine derivatives typically involves a series of standardized in vitro assays. The following is a detailed methodology for the commonly used MTT assay for cytotoxicity screening.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][5]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]

2. Compound Treatment:

  • The naphthyridine derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

  • A series of dilutions of the test compounds are prepared in the culture medium.

  • The medium from the cell plates is aspirated, and the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like colchicine or doxorubicin) are included.[2][5]

3. Incubation:

  • The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

4. MTT Addition and Formazan Solubilization:

  • After the incubation period, an MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • The medium containing MTT is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

Several studies suggest that naphthyridine derivatives exert their anticancer effects through various mechanisms, with the inhibition of topoisomerase enzymes being a prominent pathway.[1][2] Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA and are crucial for DNA replication and transcription. By inhibiting these enzymes, naphthyridine derivatives can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells.

The following diagram illustrates a generalized workflow for the in vitro screening of anticancer compounds.

G cluster_workflow Experimental Workflow for In Vitro Anticancer Screening start Start: Naphthyridine Derivatives cell_culture Cell Line Culture (e.g., HeLa, HL-60, PC-3) start->cell_culture Synthesized Compounds treatment Treatment with Derivatives (Varying Concentrations) cell_culture->treatment incubation Incubation (48-72 hours) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) incubation->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis mechanistic_studies Mechanistic Studies (e.g., Topoisomerase Assay, Apoptosis Assay) data_analysis->mechanistic_studies Active Compounds end End: Identification of Potent Anticancer Agents mechanistic_studies->end

Caption: A generalized workflow for the in vitro screening of naphthyridine derivatives for anticancer activity.

The following diagram illustrates the proposed mechanism of action for some naphthyridine derivatives involving the inhibition of Topoisomerase I.

G cluster_pathway Proposed Mechanism: Topoisomerase I Inhibition naphthyridine Naphthyridine Derivative cleavable_complex Top1-DNA Cleavable Complex naphthyridine->cleavable_complex Stabilizes top1 Topoisomerase I (Top1) top1->cleavable_complex Forms dna DNA Supercoiling dna->top1 Relaxation replication_fork Advancing Replication Fork cleavable_complex->replication_fork Collision with dna_damage DNA Double-Strand Breaks replication_fork->dna_damage Induces apoptosis Apoptosis dna_damage->apoptosis Triggers

Caption: The proposed mechanism of Topoisomerase I inhibition by certain naphthyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of naphthyridine derivatives is significantly influenced by the substituents on the core structure.[2] For instance, the presence of a naphthyl ring at the C-2 position of the 1,8-naphthyridine core has been shown to increase cytotoxicity.[2] Furthermore, methyl substitutions at the C-6 or C-7 positions can enhance activity more than substitutions at the C-5 position.[2] The presence of halogens, such as chlorine, in the substituents can also lead to potent anticancer effects, suggesting that both electronic and steric factors play a crucial role in the interaction with biological targets.[5]

References

A Comparative Guide to 3,8-Disubstituted-1,5-Naphthyridines in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,8-disubstituted-1,5-naphthyridines, a promising class of compounds in the development of novel antimalarial therapeutics. The following sections detail their structure-activity relationships (SAR), comparative efficacy against Plasmodium falciparum, and the experimental protocols utilized in their evaluation.

Structure-Activity Relationship (SAR) Overview

Recent research has focused on the optimization of 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a critical enzyme for parasite viability.[1][2] Structure-activity relationship studies have revealed that substitutions at the C2 and C8 positions of the 1,5-naphthyridine core are crucial for their antimalarial activity.[3]

Key findings from these studies indicate that the introduction of basic groups at the 8-position can lead to a dual mechanism of action, inhibiting both PfPI4K and hemozoin formation, a critical process in the parasite's detoxification of heme.[3][4] This dual-action capability is a significant advantage in combating drug resistance. Furthermore, optimization of these compounds has led to improved ADME (absorption, distribution, metabolism, and excretion) profiles and enhanced in vivo efficacy in mouse models of malaria.

Comparative Biological Activity

The antimalarial potency of various 3,8-disubstituted-1,5-naphthyridine analogs has been evaluated against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum. The 50% inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.

Table 1: In Vitro Antiplasmodial Activity of 2,8-Disubstituted-1,5-Naphthyridines

CompoundC2-SubstituentC8-SubstituentPf NF54 IC50 (nM)Pf K1 IC50 (nM)PvPI4K IC50 (nM)
1 3-methylsulfonylphenyl4-(trifluoromethyl)pyridin-2-yl70762.5
8 3-methylsulfonylphenylpiperidin-3-yl86-70
9 3-methylsulfonylphenyl(R)-pyrrolidin-3-ylamino70-55
12 4-(trifluoromethyl)pyridin-3-ylpiperidin-3-yl43-60
13 4-(trifluoromethyl)pyridin-3-yl(R)-pyrrolidin-3-ylamino35-350
14 4-(trifluoromethyl)pyridin-3-yl(S)-pyrrolidin-3-ylamino38-300
16 4-(trifluoromethyl)pyridin-3-yl1-methylpiperidin-4-ylamino90-111
17 4-(trifluoromethyl)pyridin-3-yl1-methylpiperidin-4-yl288035
21 2-methyl-6-(trifluoromethyl)pyridin-3-yl1-methylpiperidin-4-ylamino40-9400
33 3-(methylcarbamoyl)phenyl1-methylpiperidin-4-ylamino>6000--
34 4-methoxyphenyl1-methylpiperidin-4-ylamino225-111

Data compiled from multiple sources.[3][4]

Table 2: Selectivity Against Human Kinases

CompoundHuPI4Kβ IC50 (nM)HuPI3Kα IC50 (nM)HuMAP4K4 IC50 (nM)HuMINK1 IC50 (nM)
1 180>10000110230
14 >10000>10000>10000>10000
16 >10000>10000>10000>10000
17 3800>1000048007000

Data indicates that compounds 14, 16, and 17 show high selectivity for the parasite kinase over human orthologues.[3]

Experimental Protocols

General Synthesis of 2,8-Disubstituted-1,5-Naphthyridines

The synthesis of the 2,8-disubstituted-1,5-naphthyridine core generally involves a multi-step process. A common strategy is the Suzuki coupling to introduce substituents at the C2 and C8 positions of a di-halogenated 1,5-naphthyridine precursor. The choice of protecting groups and reaction conditions is critical for achieving the desired products.

start 2,8-dichloro-1,5-naphthyridine step1 Suzuki Coupling (C2-arylation/vinylation) start->step1 intermediate1 8-chloro-2-substituted-1,5-naphthyridine step1->intermediate1 step2 Suzuki Coupling or Buchwald-Hartwig Amination (C8-functionalization) intermediate1->step2 product 2,8-disubstituted-1,5-naphthyridine step2->product

Caption: General synthetic workflow for 2,8-disubstituted-1,5-naphthyridines.

In Vitro Antiplasmodial Activity Assay

The potency of the compounds against P. falciparum is typically determined using a parasite lactate dehydrogenase (pLDH) assay.[4]

  • Parasite Culture: P. falciparum strains (e.g., NF54, K1) are maintained in human erythrocytes in RPMI-1640 medium supplemented with Albumax II.

  • Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium.

  • Assay: Synchronized ring-stage parasites are incubated with the compounds for 72 hours.

  • Measurement: Parasite viability is assessed by measuring the activity of pLDH, a parasite-specific enzyme, using a colorimetric assay. The absorbance is read at a specific wavelength, and IC50 values are calculated from dose-response curves.

Plasmodium vivax PI4K (PvPI4K) Enzyme Inhibition Assay

Due to the high sequence homology, PvPI4K is often used as a surrogate for PfPI4K. The inhibitory activity is measured using a kinase-glo assay.

  • Reagents: Recombinant PvPI4K, ATP, and the substrate phosphatidylinositol are used.

  • Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound.

  • Detection: After incubation, the amount of remaining ATP is quantified using a luciferase-based assay. A decrease in luminescence indicates inhibition of the kinase.

  • Analysis: IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Efficacy in Humanized Mouse Model

The in vivo antimalarial activity is evaluated in humanized NOD-scid IL-2Rγnull (NSG) mice infected with P. falciparum.

  • Infection: Mice are engrafted with human erythrocytes and subsequently infected with P. falciparum.

  • Treatment: Compounds are administered orally at various doses.

  • Monitoring: Parasitemia (percentage of infected red blood cells) is monitored daily by flow cytometry or microscopy.

  • Endpoint: The efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group.

Signaling Pathway and Mechanism of Action

The primary mode of action for this class of compounds is the inhibition of PfPI4K. This kinase is involved in a crucial signaling pathway related to the parasite's intracellular development and trafficking. Some analogs also exhibit a secondary mechanism by inhibiting hemozoin formation, which is the process by which the parasite detoxifies heme released from the digestion of hemoglobin.

cluster_parasite Plasmodium falciparum Hemoglobin Host Hemoglobin Heme Free Heme (toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Biocrystallization Naphthyridine_Heme 3,8-disubstituted- 1,5-naphthyridine Naphthyridine_Heme->Heme Inhibition PI Phosphatidylinositol (PI) PIP Phosphatidylinositol- 4-phosphate (PI4P) PI->PIP Phosphorylation Vesicular_trafficking Vesicular Trafficking & Parasite Development PIP->Vesicular_trafficking PfPI4K PfPI4K Naphthyridine_PI4K 3,8-disubstituted- 1,5-naphthyridine Naphthyridine_PI4K->PfPI4K Inhibition

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3,8-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety and logistical guidance for the proper disposal of 3,8-Dichloro-1,5-naphthyridine (CAS No. 28252-81-5). The following procedures are compiled from safety data sheets of structurally similar chlorinated naphthyridine compounds, in the absence of a specific safety data sheet for the named compound. Personnel must adhere to these protocols to ensure safety and regulatory compliance.

I. Immediate Safety and Handling Precautions

Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Required Personal Protective Equipment:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.

II. Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and mitigate potential hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.

  • Don PPE: Before approaching the spill, ensure all required PPE is correctly worn.

  • Containment:

    • For solid spills , carefully sweep the material to avoid creating dust.

    • For liquid spills , use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

  • Waste Collection: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Cleaning Materials: All materials used for cleaning, including wipes and contaminated PPE, must be disposed of as hazardous waste.

III. Proper Disposal Procedures

The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.

Disposal Guidelines:

  • Waste Characterization: this compound waste should be classified as hazardous chemical waste.

  • Primary Disposal Method: The recommended method of disposal is through a licensed chemical destruction facility. Controlled incineration equipped with an afterburner and flue gas scrubbing is the preferred method to prevent the release of toxic gases such as hydrogen chloride and nitrogen oxides.[1][2]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this material down the drain or into sewer systems.[2][3]

    • DO NOT discard with regular laboratory trash.

    • DO NOT release into the environment.[3]

  • Container Management:

    • Use designated, compatible, and properly sealed containers for waste accumulation.

    • Label all waste containers clearly as "Hazardous Waste" and include the chemical name.

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified waste disposal contractor.

IV. Hazard and Precautionary Data

The following table summarizes the key hazard (H) and precautionary (P) statements associated with structurally similar dichloronaphthyridine compounds. These should be considered applicable to this compound.

Statement TypeCodeDescription
HazardH302Harmful if swallowed.
HazardH315Causes skin irritation.[3]
HazardH319Causes serious eye irritation.[3]
HazardH335May cause respiratory irritation.[3]
PrecautionaryP261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
PrecautionaryP280Wear protective gloves/protective clothing/eye protection/face protection.
PrecautionaryP302+P352IF ON SKIN: Wash with plenty of soap and water.
PrecautionaryP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
PrecautionaryP501Dispose of contents/container to an approved waste disposal plant.[3]

V. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) container Place in a designated, sealed, and compatible hazardous waste container. start->container labeling Is the waste container properly labeled as 'Hazardous Waste'? container->labeling labeling->labeling No storage Store the container in a designated, secure, and well-ventilated secondary containment area. labeling->storage Yes disposal_service Arrange for pickup by a licensed hazardous waste disposal contractor. storage->disposal_service incineration Controlled Incineration with Flue Gas Scrubbing disposal_service->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,8-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3,8-Dichloro-1,5-naphthyridine. The following procedures are based on best practices and data from structurally similar compounds, ensuring a comprehensive approach to laboratory safety.

Hazard Profile

Based on data from similar compounds, this compound should be handled as a hazardous substance.[4] Potential hazards include:

  • Skin irritation[3][5]

  • Serious eye irritation[3][5][6]

  • May be harmful if swallowed[6]

  • May cause respiratory irritation[2][5]

Personal Protective Equipment (PPE)

A comprehensive array of PPE is mandatory to prevent exposure when handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shieldProvides a critical barrier against dust particles and potential splashes. Standard safety glasses are insufficient.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents direct skin contact. Gloves should be inspected for degradation or punctures before and during use.[1][2]
Lab coat or chemical-resistant apronProtects the body and personal clothing from contamination.[1][2]
Respiratory Protection NIOSH-approved respirator or use of a certified chemical fume hoodRecommended, especially when handling the powder form, to prevent the inhalation of dust particles.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

1. Preparation:

  • Designate a specific handling area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Assemble all necessary PPE as outlined in the table above.

  • Gather all required laboratory equipment (e.g., spatula, weighing paper, glassware) and the chemical container.

2. Handling:

  • Don all required PPE before opening the chemical container.[1]

  • Inside the fume hood, carefully weigh and transfer the chemical to prevent dust dispersion.[1]

  • Handle the substance gently to avoid creating airborne dust.

  • Keep the container tightly closed when not in use.[2]

  • Wash hands thoroughly with soap and water after handling.[5]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek medical attention if irritation persists.[3][6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][6] Seek medical attention if you feel unwell.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeContainerizationStorageDisposal Method
Excess/Unreacted Chemical Collect in a clearly labeled, sealed, and compatible hazardous waste container.[7][8]Store in a cool, dry, and well-ventilated area, away from incompatible materials, in a designated and secure location.[1][8]Dispose of through your institution's EHS department or a licensed professional waste disposal service.[1] Do not discharge to sewer systems.[9]
Contaminated Disposables Place all disposables (gloves, weighing paper, pipette tips, etc.) in a designated, labeled hazardous waste bag or container.[1]Store with the chemical waste container.Dispose of as hazardous waste.
Empty Containers Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[7] Collect the rinsate as hazardous waste.[7] Puncture the container to prevent reuse.[9]Store rinsed containers separately for recycling or disposal as non-hazardous waste, if permitted by local regulations.Offer for recycling or reconditioning if possible.[9] Otherwise, dispose of in a sanitary landfill.[9]

Experimental Workflow

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup cluster_disposal 4. Disposal prep Preparation handling Handling prep->handling cleanup Cleanup & Waste Collection handling->cleanup disposal Storage & Disposal cleanup->disposal sub_prep_area Designate Work Area (Fume Hood) sub_prep_safety Verify Safety Equipment (Eyewash, Shower) sub_prep_ppe Don Appropriate PPE sub_prep_materials Gather Materials sub_handling_weigh Weigh & Transfer in Fume Hood sub_prep_materials->sub_handling_weigh sub_handling_use Perform Experiment sub_handling_close Keep Container Closed sub_cleanup_decon Decontaminate Work Area sub_handling_close->sub_cleanup_decon sub_cleanup_collect_solid Collect Solid Waste sub_cleanup_collect_liquid Collect Liquid Waste sub_cleanup_remove_ppe Remove PPE sub_disposal_label Label Waste Containers sub_cleanup_remove_ppe->sub_disposal_label sub_disposal_store Store in Designated Area sub_disposal_contact Arrange for EHS Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Dichloro-1,5-naphthyridine
Reactant of Route 2
3,8-Dichloro-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.